molecular formula C8H7BrN2O B596313 (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol CAS No. 1315363-27-9

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Katalognummer: B596313
CAS-Nummer: 1315363-27-9
Molekulargewicht: 227.061
InChI-Schlüssel: UWALRROTOZSRTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a valuable brominated imidazopyridine derivative designed for research and development applications. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex molecules for pharmaceutical discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Researchers utilize this bromo-alcohol derivative in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, to introduce diverse functional groups at the critical C3 position. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs . The reactive bromine atom and the hydroxymethyl group provide two distinct handles for further chemical modification, making it a highly flexible building block. Compounds based on the imidazo[1,2-a]pyridine core have been investigated as modulators of biological targets, including the 5-HT2A serotonin receptor for sleep disorders , and as inhibitors of enzymes like Rab Geranylgeranyl Transferase (RGGT) and GSK-3β, which are relevant in oncology and neurology, respectively . Furthermore, recent studies in 2025 highlight 3-aminoimidazo[1,2-a]pyridine derivatives as promising anticancer agents, demonstrating high inhibitory activity against various cancer cell lines . (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

(3-bromoimidazo[1,2-a]pyridin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWALRROTOZSRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rational Design and Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged, "drug prejudice" pharmacophore in medicinal chemistry, forming the core of numerous marketed therapeutics (e.g., zolpidem, alpidem) and exhibiting profound anticancer, antiviral, and anti-inflammatory properties[1][2]. The targeted functionalization of this bicyclic system is critical for structure-activity relationship (SAR) optimization.

This whitepaper details the rational synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol . The C8-hydroxymethyl group provides a versatile handle for late-stage diversification (e.g., fluorination, etherification, or oxidation to an aldehyde), while the C3-bromide serves as an essential orthogonal cross-coupling partner for palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[3]. We present a highly optimized, two-phase convergent synthetic strategy that prioritizes regioselectivity, atom economy, and scalable self-validating protocols.

Retrosynthetic Logic and Mechanistic Rationale

The construction of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol relies on a disconnection approach that separates the assembly of the bicyclic core from its late-stage halogenation.

  • Core Assembly (Phase I): The imidazo[1,2-a]pyridine core is constructed via a modified Tschitschibabin-type condensation. 2-Amino-3-pyridinemethanol is reacted with an

    
    -halocarbonyl electrophile (chloroacetaldehyde). The highly nucleophilic endocyclic pyridine nitrogen initiates an 
    
    
    
    attack on the
    
    
    -carbon of the halide, followed by intramolecular cyclization of the exocyclic amine onto the aldehyde and subsequent dehydration[4][5].
  • Late-Stage Functionalization (Phase II): The fused imidazole ring is highly electron-rich. Quantum chemical calculations indicate that the C3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient. Thus, electrophilic aromatic substitution (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
    ) occurs with absolute regioselectivity at C3. N-Bromosuccinimide (NBS) is selected as the optimal brominating agent due to its mild nature and controlled release of electrophilic bromine (
    
    
    
    ), which prevents over-bromination[6].

Synthesis A 2-Amino-3-pyridinemethanol C Imidazo[1,2-a]pyridin-8-ylmethanol A->C EtOH/H2O, 80°C Cyclization B Chloroacetaldehyde B->C E (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol C->E MeCN, 0°C to RT Bromination D NBS D->E

Retrosynthetic and forward synthesis workflow for the target molecule.

Phase I: Core Assembly Protocol

The synthesis of the intermediate, imidazo[1,2-a]pyridin-8-ylmethanol , requires careful control of pH and solvent polarity to ensure the polar starting materials remain in solution while driving the dehydration step.

Step-by-Step Methodology
  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-pyridinemethanol (10.0 mmol, 1.0 eq) and dissolve in a 4:1 mixture of Ethanol/Water (50 mL).

  • Activation: Add sodium bicarbonate (

    
    , 15.0 mmol, 1.5 eq) to the solution. Stir for 5 minutes at room temperature.
    
  • Electrophilic Addition: Dropwise, add a 50% aqueous solution of chloroacetaldehyde (12.0 mmol, 1.2 eq) over 10 minutes.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 12 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1) until the starting material is completely consumed[7].

  • Workup (Self-Validation): Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate. Purify via flash chromatography to yield the intermediate as a pale yellow solid.
Causality of Experimental Choices
  • Solvent System (EtOH/H_2O): The protic nature of ethanol facilitates the elimination of water during the final aromatization step of the cyclization. The addition of water ensures the complete dissolution of the polar starting material and the

    
    [4][5].
    
  • Base Additive (

    
    ):  The cyclization generates hydrochloric acid (HCl) as a byproduct. Without a mild base, the highly basic imidazo[1,2-a]pyridine core would become protonated, drastically reducing its nucleophilicity and stalling the reaction.
    

Phase II: Regioselective Bromination Protocol

The bromination of imidazo[1,2-a]pyridin-8-ylmethanol must be precisely controlled to avoid radical bromination of the C8-hydroxymethyl group.

Step-by-Step Methodology
  • Preparation: Dissolve imidazo[1,2-a]pyridin-8-ylmethanol (8.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 40 mL) in a foil-wrapped 100 mL flask to exclude light.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 8.4 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Maturation: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.

  • Quenching & Workup (Self-Validation): Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ). Extract the mixture with Dichloromethane (DCM, 
    
    
    
    mL). Wash the organic layer with water, dry over
    
    
    , and evaporate the solvent. Recrystallize from EtOAc/Hexane to afford the pure target compound.
Causality of Experimental Choices
  • NBS over

    
    :  NBS provides a low, steady concentration of electrophilic bromine, which prevents polybromination. It is also an easily weighed solid, improving safety and stoichiometric precision[6][8].
    
  • Darkness and 0 °C: Excluding light and lowering the temperature suppresses homolytic cleavage of NBS, completely shutting down radical pathway side-reactions (which would target the benzylic-like C8-methanol group) and strictly enforcing the

    
     mechanism.
    
  • Thiosulfate Quench:

    
     instantly reduces any unreacted electrophilic bromine species to inert bromide ions, preventing post-workup degradation or over-reaction during concentration.
    

Mechanism N1 Imidazo[1,2-a]pyridin-8-ylmethanol N2 Electrophilic Attack at C3 N1->N2 + Br+ (from NBS) N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Deprotonation (Aromatization) N3->N4 - H+ N5 (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol N4->N5

Mechanistic pathway of regioselective C3 electrophilic bromination.

Quantitative Data & Optimization Metrics

The following tables summarize the optimization campaigns for both synthetic phases, demonstrating the empirical rationale behind the finalized protocols.

Table 1: Optimization of Solvent and Additives for Core Cyclization (Phase I)

Solvent SystemTemp (°C)AdditiveYield (%)Mechanistic Rationale
MeCN80None45Poor solubility of the polar starting materials limits reaction kinetics.
EtOH80None62Unneutralized HCl byproduct protonates the intermediate, stalling cyclization.
EtOH/H_2O (4:1) 80

88 Optimal solubility; base neutralizes acid, driving the reaction to completion.

Table 2: Comparison of Halogenating Agents for C3 Functionalization (Phase II)

ReagentEquivalentsSolventTemp (°C)Yield (%)Selectivity Profile

1.1AcOHRT55Poor; significant di-bromination and oxidation of the alcohol observed.
NCS1.1MeCN8015Poor electrophilicity; requires heating, leading to decomposition.
NBS 1.05 MeCN 0 to RT 92 Excellent; exclusive C3 bromination with no radical side-products.

Analytical Characterization & Quality Control

To ensure the integrity of the self-validating system, the final product must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validation of Core Formation: In the

    
     NMR spectrum, the appearance of two distinct doublets (typically around 7.5 ppm and 7.8 ppm) corresponding to the C2 and C3 protons of the newly formed imidazole ring confirms successful cyclization.
    
  • Validation of Regioselective Bromination: Upon bromination, the C3-H proton signal (approx. 7.5 ppm) completely disappears. Furthermore, the C5-H proton (the proton on the pyridine ring closest to the C3 position) will experience a distinct downfield anisotropic shift (moving past 8.0 ppm) due to the spatial proximity of the large, electron-withdrawing bromine atom.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega[Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water PMC / Molecules[Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction PMC / Molecules[Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp3)–H functionalization using ethylarene as a sustainable surrogate of acetophenone RSC Advances[Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives Connect Journals [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Science Publishing Group [Link]

  • Imidazo (1, 2-a) pyridine compounds as vegf-r2 inhibitors (WO2006091671A1)
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential ResearchGate[Link]

Sources

Methodological & Application

Application Note: Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol from 2-Amino-3-bromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a "privileged scaffold" in medicinal chemistry, forming the core of several blockbuster therapeutics such as the anxiolytic alpidem and the hypnotic zolpidem. The target molecule, (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol , is a highly valuable bifunctional building block. It features a reactive primary alcohol at the C8 position for etherification or esterification, and a C3-bromide that serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

This application note details a robust, four-step synthetic protocol to access this molecule from commercially available 2-amino-3-bromopyridine, emphasizing regiocontrol, mechanistic causality, and self-validating analytical checkpoints.

Retrosynthetic Strategy & Pathway Design

The synthesis of (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol requires precise orchestration of reaction sequencing to avoid regioselectivity conflicts.

If one were to construct the imidazo[1,2-a]pyridine core and immediately brominate it, the resulting 3,8-dibromoimidazo[1,2-a]pyridine would present two competing sites during lithium-halogen exchange. To circumvent this, our pathway installs the C8-hydroxymethyl group prior to C3-bromination. The sequence relies on a classical Tschitschibabin cyclization[1], followed by a kinetically controlled lithium-halogen exchange [2], a hydride reduction, and finally, a regioselective electrophilic aromatic substitution [4].

SynthesisWorkflow A 2-Amino-3-bromopyridine (Starting Material) B 8-Bromoimidazo[1,2-a]pyridine (Intermediate 1) A->B 2-Chloroacetaldehyde NaHCO3, EtOH, Reflux C Imidazo[1,2-a]pyridine- 8-carbaldehyde (Intermediate 2) B->C 1. n-BuLi, THF, -78°C 2. DMF D Imidazo[1,2-a]pyridin- 8-ylmethanol (Intermediate 3) C->D NaBH4, MeOH 0°C to RT E (3-Bromoimidazo[1,2-a]pyridin- 8-yl)methanol (Target Product) D->E NBS, MeCN RT

Figure 1: Four-step synthetic workflow for (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating system, each step in this protocol is designed with specific mechanistic rationale:

  • Tschitschibabin Cyclization: The reaction begins with the nucleophilic attack of the exocyclic amine of 2-amino-3-bromopyridine onto the α-carbon of 2-chloroacetaldehyde. Subsequent intramolecular cyclization of the pyridine nitrogen onto the aldehyde carbonyl, followed by dehydration, constructs the aromatic bicyclic core [1].

  • Kinetic Lithium-Halogen Exchange: The C3-proton of imidazo[1,2-a]pyridines is mildly acidic. To prevent unwanted deprotonation at C3, the reaction is strictly maintained at -78 °C. At this temperature, the lithium-halogen exchange at the C8-bromide is kinetically favored, generating the 8-lithio species which is rapidly trapped by DMF to yield the aldehyde [2, 3].

  • Regioselective Bromination: The bridgehead nitrogen donates electron density into the imidazole ring, making the C3 position highly nucleophilic. By reserving the N-bromosuccinimide (NBS) bromination for the final step, electrophilic aromatic substitution occurs rapidly and exclusively at C3 without the need for Lewis acid catalysis [4].

Experimental Protocols

Step 1: Synthesis of 8-Bromoimidazo[1,2-a]pyridine
  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3-bromopyridine (10.0 g, 57.8 mmol) and anhydrous ethanol (150 mL).

  • Reaction: Add sodium bicarbonate (

    
    ) (9.7 g, 115.6 mmol, 2.0 eq) followed by a 50% aqueous solution of 2-chloroacetaldehyde (13.6 g, 86.7 mmol, 1.5 eq).
    
  • Execution: Heat the mixture to reflux (80 °C) and stir for 12 hours. Monitor completion via TLC (DCM:MeOH 10:1).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dilute the residue with water (100 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 3:1) to afford 8-bromoimidazo[1,2-a]pyridine as a pale yellow solid.

Step 2: Synthesis of Imidazo[1,2-a]pyridine-8-carbaldehyde
  • Setup: Flame-dry a 250 mL Schlenk flask, flush with inert nitrogen (

    
    ), and charge with 8-bromoimidazo[1,2-a]pyridine (8.0 g, 40.6 mmol) dissolved in anhydrous THF (100 mL).
    
  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-butyllithium (2.5 M in hexanes, 17.9 mL, 44.7 mmol, 1.1 eq) over 15 minutes. Stir at -78 °C for 30 minutes.

  • Formylation: Add anhydrous DMF (8.9 g, 121.8 mmol, 3.0 eq) dropwise. Maintain stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (50 mL). Extract the aqueous phase with ethyl acetate (3 × 75 mL). Wash with brine, dry over 
    
    
    
    , and concentrate to yield the crude aldehyde, which is generally pure enough for the next step.
Step 3: Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol
  • Setup: Dissolve the crude imidazo[1,2-a]pyridine-8-carbaldehyde (5.0 g, 34.2 mmol) in methanol (60 mL) and cool to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (

    
    ) (1.94 g, 51.3 mmol, 1.5 eq) in small portions to control hydrogen evolution.
    
  • Execution: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 1.5 hours.

  • Workup: Quench the reaction by adding water (20 mL). Concentrate the mixture to remove methanol. Extract the aqueous residue with dichloromethane (3 × 50 mL). Dry the combined organic layers over

    
     and concentrate to afford the alcohol as an off-white solid.
    
Step 4: Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol
  • Setup: Dissolve imidazo[1,2-a]pyridin-8-ylmethanol (4.0 g, 27.0 mmol) in anhydrous acetonitrile (50 mL) at room temperature.

  • Bromination: Add N-bromosuccinimide (NBS) (5.05 g, 28.3 mmol, 1.05 eq) portion-wise over 10 minutes. The reaction mixture will slightly darken.

  • Execution: Stir at room temperature for 1 hour. The reaction is typically instantaneous, but 1 hour ensures complete conversion.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) (30 mL) to destroy unreacted NBS. Extract with ethyl acetate (3 × 50 mL). Wash the organic layer with water and brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography to afford the target (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol.

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating system, researchers must verify the analytical markers at each step before proceeding.

StepTransformationReagents & ConditionsExpected YieldKey Analytical Markers (Validation)
1 Cyclization2-chloroacetaldehyde,

, EtOH, 80 °C, 12 h
75–80%LC-MS: [M+H]⁺ m/z 197.0 / 199.0 (1:1 isotopic Br pattern)
2 Formylationn-BuLi, DMF, THF, -78 °C to RT, 2.5 h65–70%¹H NMR: Appearance of sharp aldehyde singlet at ~10.5 ppm
3 Reduction

, MeOH, 0 °C to RT, 2 h
85–90%¹H NMR: Disappearance of CHO; appearance of

doublet (~4.9 ppm) and OH triplet
4 BrominationNBS, MeCN, RT, 1 h80–85%LC-MS: [M+H]⁺ m/z 227.0 / 229.0 ¹H NMR: Disappearance of C3-H singlet (~7.6 ppm)

References

  • Google Patents. US10227331B2 - Metallo-β-lactamase inhibitors.
  • Caymaz, et al. Synthesis, Characterization, and Antiproliferative Activity Studies of Novel Benzimidazole‐Imidazopyridine Hybrids as DNA Groove Binders. ResearchGate.[Link]

  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[Link]

Advanced Grignard-Mediated Functionalization at the 8-Position of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

Imidazo[1,2-a]pyridines are privileged pharmacophores embedded in numerous therapeutic agents, ranging from GABA_A receptor modulators (e.g., zolpidem, alpidem) to emerging oncology and anti-leishmanial candidates 1. While the C3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic and readily undergoes direct electrophilic aromatic substitution, the C8 position is electronically deactivated and sterically distinct.

Direct functionalization at C8 is notoriously difficult. Consequently, drug development professionals rely on pre-functionalized precursors—specifically 8-bromoimidazo[1,2-a]pyridine—to introduce structural diversity via organometallic chemistry. This Application Note details two robust, field-proven Grignard-based methodologies for C8 functionalization:

  • Halogen-Metal Exchange utilizing the "Turbo Grignard" reagent (

    
    PrMgCl·LiCl) followed by electrophilic trapping.
    
  • Kumada-Corriu Cross-Coupling employing Nickel catalysis to directly append alkyl or aryl substituents.

Mechanistic Insights (Causality behind the Chemistry)

The Turbo Grignard Advantage in Halogen-Metal Exchange

Standard Grignard reagents (e.g.,


PrMgCl) often form unreactive polymeric aggregates in ethereal solvents. When applied to electron-deficient N-heterocycles, this leads to sluggish halogen-metal exchange and promotes undesired nucleophilic addition to the pyridine ring. The addition of stoichiometric Lithium Chloride (LiCl) breaks these aggregates, forming a highly reactive, monomeric magnesiate complex (

PrMgCl·LiCl) 2. This "Turbo Grignard" exhibits enhanced kinetic basicity, driving the Br/Mg exchange at the C8 position to completion at low temperatures (-40 °C) while suppressing side reactions 3.

TurboGrignard A 8-Bromoimidazo [1,2-a]pyridine C 8-Magnesio Intermediate A->C Br/Mg Exchange -40 °C, THF B iPrMgCl·LiCl (Turbo Grignard) B->C Activates exchange (Breaks aggregates) E 8-Functionalized Product C->E Nucleophilic Attack D Electrophile (e.g., DMF) D->E Trapping

Mechanism of Turbo-Grignard mediated halogen-metal exchange and electrophilic trapping.

Kumada-Corriu Cross-Coupling Dynamics

When direct C-C bond formation is required without the intermediate isolation of boronic acids (Suzuki) or organostannanes (Stille), the Kumada coupling is highly efficient 4. Utilizing a Ni(II) precatalyst (such as NiCl


(dppp)), the catalytic cycle initiates with the reduction to Ni(0), followed by oxidative addition into the C8-Br bond. Transmetalation with an exogenous Grignard reagent (R-MgX) transfers the alkyl/aryl group to the nickel center. Subsequent reductive elimination yields the 8-substituted imidazo[1,2-a]pyridine and regenerates the active catalyst.

KumadaCycle Ni0 Ni(0) Active Catalyst OA Oxidative Addition [Ni(II)(Ar)(Br)] Ni0->OA + 8-Bromoimidazo[1,2-a]pyridine TM Transmetalation [Ni(II)(Ar)(R)] OA->TM + RMgX (Grignard Reagent) RE Reductive Elimination TM->RE - MgBrX RE->Ni0 Catalyst Regeneration Prod 8-Substituted Imidazo[1,2-a]pyridine RE->Prod Product Release

Catalytic cycle of the Nickel-catalyzed Kumada cross-coupling at the C8 position.

Quantitative Data Summaries

Table 1: Scope of Electrophiles in Turbo-Grignard Exchange at C8

ElectrophileProduct Functional GroupTypical Yield (%)Mechanistic Note
DMF 8-Formyl75–85Requires acidic workup to collapse the hemiaminal intermediate.
CO

(solid)
8-Carboxylic Acid70–80Direct trapping; requires careful pH control during isolation.
Iodine (I

)
8-Iodo80–90Highly efficient; useful for subsequent Suzuki/Sonogashira couplings.
Benzaldehyde 8-(Hydroxyphenylmethyl)65–75Nucleophilic addition to the carbonyl carbon.

Table 2: Scope of Grignard Reagents in Kumada Cross-Coupling at C8

Grignard Reagent (RMgX)Catalyst SystemProductTypical Yield (%)
Phenylmagnesium bromide NiCl

(dppp)
8-Phenylimidazo[1,2-a]pyridine80–88
Methylmagnesium chloride NiCl

(dppp)
8-Methylimidazo[1,2-a]pyridine70–75
Cyclopropylmagnesium bromide Pd(dppf)Cl

8-Cyclopropylimidazo[1,2-a]pyridine60–68
4-Fluorophenylmagnesium bromide NiCl

(dppp)
8-(4-Fluorophenyl)imidazo[1,2-a]pyridine78–85

Self-Validating Experimental Protocols

Protocol A: Synthesis of 8-Formylimidazo[1,2-a]pyridine via Turbo Grignard

This protocol utilizes halogen-metal exchange to install a versatile formyl group, which can be further derivatized via reductive amination or Wittig olefination.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 8-bromoimidazo[1,2-a]pyridine (1.0 equiv, 5.0 mmol) and anhydrous THF (20 mL). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise, add

    
    PrMgCl·LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol) over 10 minutes. Stir the mixture at -40 °C for 1 hour.
    
  • Validation Checkpoint 1 (Exchange Completion): Quench a 0.1 mL reaction aliquot with water, extract with EtOAc, and analyze via GC-MS. The mass should shift completely from

    
     196/198 (brominated starting material) to 
    
    
    
    118 (debrominated imidazo[1,2-a]pyridine), confirming 100% Mg-exchange.
  • Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv, 7.5 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Validation Checkpoint 2 (Reaction Progress): TLC (Hexanes/EtOAc 1:1) should reveal the disappearance of the starting material and the formation of a new, highly polar spot that stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 8-formylimidazo[1,2-a]pyridine.

Protocol B: Nickel-Catalyzed Kumada Coupling for 8-Phenylimidazo[1,2-a]pyridine

This protocol describes the direct arylation of the C8 position using a Nickel precatalyst.

  • Preparation: In an argon-purged reaction vial, combine 8-bromoimidazo[1,2-a]pyridine (1.0 equiv, 3.0 mmol), NiCl

    
    (dppp) (0.05 equiv, 0.15 mmol), and anhydrous THF (15 mL). Cool the suspension to 0 °C.
    
  • Coupling: Slowly add Phenylmagnesium bromide (1.0 M in THF, 1.2 equiv, 3.6 mmol) dropwise. The reaction mixture will typically undergo a color change from red/brown to dark green/black, indicating the formation of the active Ni(0) species.

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Validation Checkpoint (Reaction Progress): TLC monitoring (Hexanes/EtOAc 7:3) should show complete consumption of the lower

    
     starting material and the appearance of a highly UV-active fluorescent blue spot under 365 nm light (typical of the extended conjugation in 8-aryl imidazopyridines).
    
  • Workup: Cool to 0 °C and carefully quench with 1M HCl (10 mL) to destroy excess Grignard reagent. Critical Step: Adjust the pH of the aqueous layer to ~8 using saturated aqueous NaHCO

    
     to ensure the basic imidazopyridine product is not protonated and lost in the aqueous phase.
    
  • Isolation: Extract with Dichloromethane (3 × 15 mL). Dry the combined organics over MgSO

    
    , filter, and concentrate. Purify via flash chromatography.
    

References

  • Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics Chemical Reviews - ACS Publications URL:[Link]

  • US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors Google Patents URL
  • Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2-a]pyridine: Access to the α-Ketoester and Late-Stage Modification ACS Publications URL:[Link]

Sources

Application Note: Optimized Protocol for the Synthesis of 8-Hydroxymethyl-imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from GABA-A receptor modulation to antiviral and anticancer properties. Specifically, the introduction of an 8-hydroxymethyl substituent provides a critical hydrogen-bond donor/acceptor interaction site, which has been widely utilized in the development of complex targeted therapies, such as mitotic kinesin CENP-E inhibitors ( [1]).

This application note provides a deeply mechanistic, self-validating protocol for the synthesis of 8-hydroxymethyl-imidazo[1,2-a]pyridines via a modified Tschitschibabin condensation. By understanding the causality behind reagent selection, bench scientists can avoid common pitfalls such as competitive O-alkylation and haloketone degradation.

Mechanistic Causality & Reaction Design

The classical construction of the imidazo[1,2-a]pyridine core relies on the condensation of a 2-aminopyridine with an α-haloketone ( [2]). However, utilizing 2-amino-3-pyridinemethanol as the starting material introduces a significant chemoselectivity challenge: the primary alcohol at the 3-position (which becomes the 8-position in the final fused ring) acts as a competing nucleophile.

Causality in Experimental Choices:

  • Regioselectivity of the Nitrogen: The initial S_N2 attack on the α-haloketone occurs exclusively at the endocyclic pyridine nitrogen, which is significantly more nucleophilic than the exocyclic amine. This forms an iminium intermediate.

  • Base Selection (Chemoselectivity): If a strong base (e.g., NaH, KOH) is used, the 8-hydroxymethyl group (pKa ~15.5) can be deprotonated, leading to unwanted Williamson ether O-alkylation. We utilize Sodium Bicarbonate (NaHCO₃) . It is basic enough to neutralize the HBr byproduct—preventing the protonation of the starting aminopyridine—but too weak to deprotonate the alcohol, ensuring strict N-alkylation.

  • Solvent Selection: Ethanol is chosen over polar aprotic solvents like DMF. Ethanol provides a protic environment that stabilizes the transition state of the intramolecular cyclization via hydrogen bonding. Furthermore, its boiling point (78 °C) provides an ideal thermal ceiling, preventing the thermal polymerization of the sensitive α-haloketone ( [3]).

Mechanism A 2-Amino-3-pyridinemethanol + α-Haloketone B Intermolecular SN2 (N-Alkylation) A->B C Iminium Intermediate B->C D Intramolecular Cyclization (Amine attacks Carbonyl) C->D E Dehydration (-H2O) D->E F 8-Hydroxymethyl- imidazo[1,2-a]pyridine E->F

Mechanistic pathway of the Tschitschibabin cyclization for imidazo[1,2-a]pyridine synthesis.

Step-by-Step Experimental Protocol

Target Molecule: 8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine Scale: 10 mmol

Reagents Required:
  • 2-Amino-3-pyridinemethanol (CAS: 15862-60-9): 1.24 g (10.0 mmol, 1.0 equiv)

  • 2-Bromoacetophenone (CAS: 70-11-1): 2.19 g (11.0 mmol, 1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃): 1.26 g (15.0 mmol, 1.5 equiv)

  • Absolute Ethanol: 20 mL

  • Ethyl Acetate (EtOAc) and Brine for workup.

Methodology:
  • Reagent Mixing: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-amino-3-pyridinemethanol (1.24 g) and absolute ethanol (20 mL). Stir until a homogeneous suspension or solution is achieved.

  • Electrophile Addition: Add 2-bromoacetophenone (2.19 g) portion-wise over 5 minutes at room temperature.

    • Self-Validation Checkpoint: Ensure the α-bromoketone is fully dissolved before proceeding. A clear solution confirms proper reagent dispersion, preventing localized hot spots that lead to polymerization.

  • Base Addition: Add NaHCO₃ (1.26 g) in one portion. Attach a reflux condenser.

  • Thermal Cyclization: Heat the reaction mixture to a gentle reflux (80 °C oil bath) under a nitrogen atmosphere for 4 to 6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1).

    • Self-Validation Checkpoint: The starting aminopyridine stains heavily with KMnO₄. The fully aromatized imidazo[1,2-a]pyridine product exhibits strong bright blue fluorescence under short-wave UV (254 nm) due to its extended conjugated system. Complete disappearance of the KMnO₄-active spot confirms successful cyclization.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove ethanol. Partition the resulting residue between EtOAc (50 mL) and distilled water (50 mL). Extract the aqueous layer with additional EtOAc (2 x 25 mL).

  • Washing & Drying: Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% DCM to DCM:MeOH (95:5). The product typically elutes at 3-4% MeOH.

  • Yield: 1.83 g (82%) of 8-hydroxymethyl-2-phenylimidazo[1,2-a]pyridine as a pale yellow solid.

Workflow Step1 Step 1: Reagent Mixing 2-Amino-3-pyridinemethanol + α-Bromoketone in EtOH Step2 Step 2: Base Addition Add NaHCO3 (1.5 eq) to buffer HBr Step1->Step2 Step3 Step 3: Reflux 80°C for 4-6 hours under N2 Step2->Step3 Step4 Step 4: Workup Solvent removal & EtOAc/H2O Extraction Step3->Step4 Step5 Step 5: Purification Silica Gel Column Chromatography Step4->Step5 Step6 Step 6: Characterization NMR, HRMS, HPLC Validation Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Quantitative Data: Condition Optimization

To demonstrate the causality of our selected parameters, Table 1 summarizes the optimization data for the synthesis of the 8-hydroxymethyl-imidazo[1,2-a]pyridine core. Deviations from the optimal protocol result in measurable drops in yield due to specific mechanistic failures.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1EtOHNone801245Sluggish reaction. HBr accumulation protonates the aminopyridine, killing its nucleophilicity.
2 EtOH NaHCO₃ (1.5) 80 5 82 Optimal conditions; high chemoselectivity and clean conversion.
3DMFK₂CO₃ (2.0)100465Stronger base and aprotic solvent promoted competitive O-alkylation side products.
4H₂ONaHCO₃ (1.5)100855Poor solubility of the lipophilic α-haloketone led to incomplete conversion.
5CH₃CNEt₃N (1.5)82670Moderate yield; difficult removal of Et₃N·HBr salts during workup.

(Note: Yields represent isolated yields after column chromatography. Reactions performed on a 1.0 mmol scale during optimization phase).

Troubleshooting & Field Insights

  • Issue: Formation of Dark, Tarry Mixtures

    • Cause: α-Haloketones are highly reactive and prone to polymerization or degradation if exposed to light, excess heat, or strong bases.

    • Solution: Always verify the integrity of the 2-bromoacetophenone via ¹H-NMR prior to use; it should be a crystalline solid, not a dark oil. Strictly maintain the oil bath at 80 °C; do not overheat.

  • Issue: Product Co-elutes with Starting Material during Chromatography

    • Cause: The 8-hydroxymethyl group makes the final product highly polar, causing it to streak on silica gel alongside unreacted 2-amino-3-pyridinemethanol.

    • Solution: Pre-treat the silica gel column with 1% triethylamine (Et₃N) in DCM to neutralize acidic silanol sites. This sharpens the elution band of the imidazo[1,2-a]pyridine product and improves isolated purity ([4]).

References

  • US Patent 7504413B2: N-(4-(imidazo[1,2A]pyridin-YL)phenethyl)benzamide inhibitors of the mitotic kinesin CENP-E for treating certain cellular proliferation diseases. Google Patents.
  • Organic Chemistry Portal : Synthesis of imidazo[1,2-a]pyridines. URL:[Link]

  • ACS Omega (2021) : Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. URL:[Link]

  • Synthetic Communications (2018) : Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. URL:[Link]

Application Note: (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of several marketed therapeutics (e.g., Zolpidem, Alpidem) and countless clinical candidates targeting kinases, G-protein-coupled receptors (GPCRs), and metabolic enzymes. Within this chemical space, (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS: 1315363-27-9) has emerged as a critical, dual-functional building block for rapid lead optimization and library generation.

The architectural power of this molecule lies in its orthogonal reactivity:

  • The C3-Bromine Handle: The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich, making it the preferred site for electrophilic halogenation. The resulting C3-bromide is exceptionally primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid installation of hydrophobic aryl or alkynyl pharmacophores.

  • The C8-Hydroxymethyl (Methanol) Handle: Acting as a heterobenzylic alcohol, the C8-methanol group provides a versatile vector for structural extension. It can be selectively oxidized to an aldehyde for subsequent reductive amination, or converted into an ether/amine to modulate the lipophilicity (LogP) and target-binding affinity of the resulting active pharmaceutical ingredient (API).

This divergent synthetic utility has been leveraged in the development of [1], [2], and [3].

Pathway Visualization: Divergent Synthetic Workflow

The following diagram illustrates the divergent functionalization pathways of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol, demonstrating how a single core building block is systematically elaborated into complex APIs.

Workflow A (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (Core Building Block) B C3-Aryl/Alkynyl Derivative (via Pd-Catalysis) A->B Suzuki/Sonogashira Coupling C C8-Aldehyde Intermediate (via Selective Oxidation) A->C MnO2 Oxidation (Heterobenzylic) E Target API (e.g., PCSK9 / IDO1 Inhibitor) B->E C8 Functionalization D C8-Aminomethyl Derivative (via Reductive Amination) C->D NaBH(OAc)3 Reductive Amination D->E C3 Functionalization

Divergent synthetic workflow of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in drug discovery.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires protocols that are not only high-yielding but also mechanistically sound and self-validating. Below are the standardized workflows for the two primary functionalization vectors of this scaffold.

Protocol A: C3-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol details the installation of an aryl group at the C3 position, a critical step in synthesizing [4].

Reagents:

  • (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq)

  • Cesium Carbonate (Cs2CO3) (2.5 eq)

  • Solvent: DMF / H2O (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: Charge a microwave vial with the bromo-imidazopyridine, arylboronic acid, and Cs2CO3.

  • Degassing (Critical Step): Add the DMF/H2O solvent mixture. Sparge the solution with Argon for 10 minutes.

  • Catalyst Addition: Quickly add Pd(PPh3)4 under a positive stream of Argon and seal the vial.

  • Reaction: Heat the mixture at 100°C for 2 hours (or 120°C for 20 minutes via microwave irradiation).

  • Workup: Dilute with EtOAc, wash sequentially with water and brine to remove DMF, dry over Na2SO4, and concentrate.

Causality of Experimental Choices:

  • Why Cs2CO3? Cesium is a highly polarizable, large cation that enhances the solubility of the carbonate base in organic solvents. This accelerates the formation of the reactive boronate complex, driving the transmetalation step of the catalytic cycle much faster than standard K2CO3.

  • Why Degas? The active catalytic species is a highly electron-rich Pd(0) complex. Even trace amounts of dissolved oxygen will irreversibly oxidize Pd(0) to an inactive Pd(II) species, resulting in incomplete conversion and "catalyst death."

Self-Validation System: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material mass [M+H]+ 227/229 (characteristic 1:1 isotopic pattern for bromine) is completely consumed and replaced by the product mass. The absence of a debrominated byproduct ([M+H]+ 149) confirms that the degassing was successful and that transmetalation outpaced protodehalogenation.

Protocol B: Selective C8-Oxidation to Formyl Derivative

To utilize the C8 position for reductive amination, the hydroxymethyl group must first be oxidized to an aldehyde.

Reagents:

  • (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO2) (10.0 eq)

  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Workflow:

  • Dissolution: Dissolve the starting material in anhydrous DCM (0.1 M concentration).

  • Oxidation: Add activated MnO2 in a single portion. Stir the black suspension vigorously at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad thoroughly with EtOAc and DCM.

  • Concentration: Evaporate the filtrate to yield the pure 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde.

Causality of Experimental Choices:

  • Why MnO2? Activated MnO2 is a mild, heterogeneous oxidant that is highly chemoselective for allylic, benzylic, and heterobenzylic alcohols. It strictly halts oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid—a common, yield-destroying side reaction when using stronger oxidants like Jones reagent or KMnO4.

  • Why Celite Filtration? Finely dispersed manganese residues can act as Lewis acids and poison the hydride reagents (like NaBH(OAc)3) used in downstream reductive aminations. A tight Celite pad ensures complete removal of these particulates.

Self-Validation System: Monitor via Thin Layer Chromatography (TLC) using 50% EtOAc/Hexanes. The starting heterobenzylic alcohol is highly polar (Rf ~0.2), whereas the resulting aldehyde is significantly less polar (Rf ~0.6). The protocol is validated when the new spot stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of a carbonyl group without any baseline streaking (which would indicate over-oxidation to the acid).

Quantitative Data Summary

The table below summarizes the typical reaction parameters, expected yields, and medicinal chemistry applications for the primary functionalization vectors of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

TransformationReagents & ConditionsTarget Functional GroupTypical Yield (%)Medicinal Chemistry Application
Suzuki-Miyaura Coupling R-B(OH)2, Pd(PPh3)4, Cs2CO3, DMF/H2O, 100°CC3-Aryl / Heteroaryl75–90%Installation of hydrophobic pharmacophores (e.g., IDO1 inhibitors)
Selective Oxidation Activated MnO2, DCM, 25°C, 12hC8-Carboxaldehyde85–95%Generation of an electrophilic handle for extended side-chains
Reductive Amination R-NH2, NaBH(OAc)3, DCE, 25°C, 16hC8-Aminomethyl65–85%Introduction of basic amines for target binding (e.g., PCSK9 inhibitors)
Etherification R-X, NaH, THF, 0°C to 25°C, 4hC8-Ether50–75%Modulation of API lipophilicity and metabolic stability

References

  • WO2020110008A1 - Cyclic pentamer compounds as proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorder. World Intellectual Property Organization.
  • US11186579B2 - Therapeutic heterocyclic compounds (IDO1 Inhibitors). United States Patent and Trademark Office.
  • EP2190844B3 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto. European Patent Office.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . Catalysts (MDPI). Available at:[Link]

The Strategic Utility of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1] This document provides a comprehensive guide to the strategic use of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol , a key intermediate for the synthesis of a novel class of kinase inhibitors. We will delve into the rationale behind its design, provide detailed protocols for its synthesis and subsequent elaboration, and outline methodologies for evaluating the biological activity of the resulting kinase inhibitors. This guide is intended to empower researchers to leverage this versatile intermediate in their drug discovery programs, particularly those targeting oncogenic signaling pathways.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine core has emerged as a highly successful scaffold for the development of potent and selective kinase inhibitors. Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with the ATP-binding site of various kinases.

The strategic introduction of a bromine atom at the 3-position and a methanol group at the 8-position of the imidazo[1,2-a]pyridine core, as in (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol , offers a dual-pronged approach for inhibitor design:

  • The 3-Bromo Substituent: This serves as a versatile synthetic handle for introducing a wide range of molecular diversity through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the chemical space around the "gatekeeper" residue of the kinase active site, a critical determinant of inhibitor selectivity.

  • The 8-Methanol Group: This functional group can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with the hinge region of the kinase. Furthermore, it can be a precursor for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

This application note will focus on the synthesis and utilization of this key intermediate in the context of developing inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway , a critical regulator of cell survival and proliferation that is frequently hyperactivated in human cancers.[2]

Synthesis of the Key Intermediate: (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

The synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol can be achieved through a multi-step sequence starting from commercially available 2-aminopyridine derivatives. The following protocol is a representative, optimized procedure.

Experimental Workflow: Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

G cluster_0 Step 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate cluster_1 Step 2: Bromination at C3 cluster_2 Step 3: Reduction to the Alcohol A 2-Amino-3-bromopyridine C NaHCO3, Ethanol, Reflux A->C B Ethyl bromopyruvate B->C D Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D E Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate F N-Bromosuccinimide (NBS), Acetonitrile E->F G Ethyl 3,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate F->G H Ethyl 3,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate I Lithium Aluminum Hydride (LAH), THF, 0°C to rt H->I J (3,8-Dibromoimidazo[1,2-a]pyridin-2-yl)methanol I->J

Caption: Synthetic workflow for (3,8-Dibromoimidazo[1,2-a]pyridin-2-yl)methanol.

Protocol 1: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Rationale: This step constructs the core imidazo[1,2-a]pyridine ring system through a condensation reaction between a 2-aminopyridine and an α-haloketone. The use of a mild base like sodium bicarbonate facilitates the reaction.

  • Procedure:

    • To a solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and ethyl bromopyruvate (1.1 eq).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to afford ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Synthesis of Ethyl 3,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate
  • Rationale: This step introduces the second bromine atom at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring via electrophilic aromatic substitution using N-bromosuccinimide (NBS).

  • Procedure:

    • Dissolve ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor by LC-MS.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • The crude product can often be used in the next step without further purification.

Protocol 3: Synthesis of (3,8-Dibromoimidazo[1,2-a]pyridin-2-yl)methanol
  • Rationale: The ester functional group is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH). The reaction is performed at low temperature to control its exothermicity.

  • Procedure:

    • To a solution of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of ethyl 3,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

    • Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Concentrate the filtrate to obtain the crude (3,8-Dibromoimidazo[1,2-a]pyridin-2-yl)methanol, which can be purified by column chromatography.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[2] Its aberrant activation is a common event in many cancers, making it a highly validated target for drug discovery. We will now detail the use of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol to synthesize a potent PI3K inhibitor.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Phosphorylation of S6K and 4E-BP1 Inhibitor (3-Aryl-imidazo[1,2-a]pyridin-8-yl)methanol Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR Signaling Pathway and the point of intervention.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Inhibitor Synthesis
  • Rationale: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It allows for the attachment of a diverse range of aryl and heteroaryl groups to the 3-position of the imidazo[1,2-a]pyridine core, enabling extensive structure-activity relationship (SAR) studies.

  • Procedure:

    • To a microwave vial, add (3-bromoimidazo[1,2-a]pyridin-8-yl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., Argon).

    • Add a degassed mixture of a suitable solvent (e.g., 1,4-dioxane and water, 4:1).

    • Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final inhibitor.

Component Typical Reagents and Conditions Purpose
Aryl Halide (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanolThe electrophilic partner
Organoboron Reagent Arylboronic acid or esterThe nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyzes the cross-coupling reaction
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Activates the organoboron reagent
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction
Temperature 80-120 °C (conventional or microwave heating)Provides the necessary activation energy

Biological Evaluation: Kinase Activity Assays

Once the final inhibitor is synthesized, its biological activity must be assessed. A variety of in vitro kinase assays can be employed to determine the potency and selectivity of the compound.

Experimental Workflow: Kinase Inhibition Assay

G A Prepare Kinase, Substrate, and ATP Solution B Add Test Compound (Varying Concentrations) A->B C Incubate to Allow Kinase Reaction B->C D Stop Reaction and Add Detection Reagents C->D E Measure Signal (Luminescence, Fluorescence, etc.) D->E F Calculate IC50 Value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol 5: ADP-Glo™ Kinase Assay (Promega)
  • Rationale: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6] It is a robust and sensitive method suitable for high-throughput screening.

  • Procedure:

    • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the synthesized inhibitor.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Protocol 6: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
  • Rationale: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.[7][8][9][10][11] It is a direct binding assay and is not dependent on enzyme catalysis.

  • Procedure:

    • Prepare a mixture of the kinase and a europium-labeled anti-tag antibody.

    • In a multi-well plate, add the kinase/antibody mixture, a fluorescently labeled tracer (an ATP-competitive ligand), and varying concentrations of the test inhibitor.

    • Incubate the plate at room temperature.

    • Measure the TR-FRET signal. In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.

    • The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

    • Plot the FRET ratio against the inhibitor concentration to determine the IC₅₀ value.

Assay Type Principle Signal Detected Advantages
ADP-Glo™ Enzymatic; measures ADP productionLuminescenceHigh sensitivity, suitable for low activity kinases
LanthaScreen™ Binding; measures inhibitor displacement of a fluorescent tracerTR-FRETDirect binding measurement, not influenced by ATP concentration

Conclusion

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its strategic design allows for the facile introduction of molecular diversity at the C3 position via Suzuki-Miyaura cross-coupling, while the C8-methanol group provides a key interaction point with the target kinase. The protocols outlined in this guide provide a clear roadmap for the synthesis of this intermediate, its elaboration into potential PI3K inhibitors, and the subsequent evaluation of their biological activity. By leveraging these methodologies, researchers can accelerate their drug discovery efforts in the ever-important field of kinase inhibitor development.

References

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES).
  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. (2011). Bioorganic & Medicinal Chemistry Letters.
  • LanthaScreen™ Eu Kinase Binding Assay for KDR Overview. Thermo Fisher Scientific.
  • LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific.
  • LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. (2009). ASSAY and Drug Development Technologies.
  • The PI3K/AKT/mTOR pathway is an intracellular signaling pathway important in regul
  • ADP Glo Protocol.
  • ADP-Glo™ Kinase Assay Technical Manual.
  • Schematic representation of the c-Met signaling pathway suggested in...
  • VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2...
  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of...
  • LanthaScreen™ Eu Kinase Binding Assay for VRK2 - Thermo Fisher Scientific.
  • LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchG
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • c-Met - wikidoc.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020). Frontiers in Cell and Developmental Biology.
  • Figure 2 from An overview of the c-MET signaling p
  • ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand.
  • PI3k/AKT/mTOR P
  • VEGFA-VEGFR2 signaling | P
  • The schematic diagram of HGF/c-MET signal transduction pathway - ResearchG
  • c-MET activation signaling pathways.
  • Angiogenesis | Cell Signaling Technology.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
  • PI3K/AKT/mTOR p
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B.
  • Suzuki Reaction General Procedure - Consensus Academic Search Engine.
  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES).
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • (PDF)
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchG
  • Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones - ResearchG
  • 8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid - MySkinRecipes.
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls - MDPI.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines - Figshare.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
  • Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxyl

Sources

Application Note: Harnessing the Imidazo[1,2-a]pyridine Scaffold for Next-Generation Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the development of anticancer agents from imidazo[1,2-a]pyridine scaffolds.

Introduction: The Rise of a Privileged Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and tunable electronic properties make it an ideal framework for interacting with a wide array of biological targets.[2] This scaffold is not novel to pharmacology; it forms the backbone of several marketed drugs, including the widely prescribed hypnotic agent zolpidem and the anxiolytic alpidem, demonstrating its favorable pharmacokinetic and safety profiles.[3] In recent years, there has been an exponential growth in research exploring the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[3] These compounds have been shown to combat cancer through diverse mechanisms, including the modulation of key signaling pathways, inhibition of critical enzymes like kinases, and the induction of programmed cell death (apoptosis).[2][4]

This technical guide provides an in-depth overview of the key stages in the development of novel anticancer agents based on the imidazo[1,2-a]pyridine scaffold. We will cover versatile synthetic strategies for library creation, delve into the structure-activity relationships (SAR) that drive potency and selectivity, and provide detailed protocols for the biological evaluation of these promising compounds.

Part 1: Synthesis of Imidazo[1,2-a]pyridine Candidate Libraries

The first critical step in drug discovery is the creation of a diverse library of compounds. The synthetic versatility of the imidazo[1,2-a]pyridine core allows for the introduction of a wide range of substituents at various positions, enabling a thorough exploration of the chemical space to identify potent and selective anticancer agents.[5]

Key Synthetic Strategies

Several robust methods are employed to synthesize substituted imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern and the need for efficiency and diversity.

  • Classical Condensation Reactions: The most traditional route involves the condensation of a 2-aminopyridine with an α-haloketone.[5] Recent advancements have optimized this process through microwave irradiation, which significantly reduces reaction times and improves yields, or by conducting the reaction under catalyst- and solvent-free conditions for a greener approach.[5]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for generating molecular diversity from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is particularly powerful for this scaffold.[3] It combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly produce 3-aminoimidazo[1,2-a]pyridine derivatives. This strategy was successfully used to develop novel covalent inhibitors of KRAS G12C, demonstrating its utility in modern targeted therapy.[6]

  • Iodine-Catalyzed Cyclocondensation: A one-pot, three-component reaction using iodine as a catalyst offers an efficient method for synthesizing imidazo[1,2-a]pyridines from an aryl aldehyde, 2-aminopyridine, and an isocyanide.[7] This method is valued for its operational simplicity and good yields.[7]

  • Green Synthetic Approaches: In line with modern sustainable chemistry, green protocols using alternative solvents like deep eutectic solvents or eucalyptol have been developed for imidazo[1,2-a]pyridine synthesis.[3] These methods minimize the use of hazardous materials without compromising reaction efficiency.

Workflow for Compound Library Synthesis

The following diagram illustrates a generalized workflow for the synthesis and diversification of an imidazo[1,2-a]pyridine library, starting from common precursors and utilizing multicomponent reactions for rapid assembly.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Compound Library cluster_3 Post-Modification / Diversification 2-Aminopyridines 2-Aminopyridines GBB_Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridines->GBB_Reaction Aldehydes Aldehydes Aldehydes->GBB_Reaction Isocyanides Isocyanides Isocyanides->GBB_Reaction Core_Scaffold 3-Amino-Imidazo[1,2-a]pyridine Core GBB_Reaction->Core_Scaffold Post_Mod Further Chemical Modifications (e.g., Acylation) Core_Scaffold->Post_Mod Final_Library Final Compound Library for Screening Post_Mod->Final_Library Diverse Analogs

Caption: General workflow for imidazo[1,2-a]pyridine library synthesis.

Protocol 1: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative via GBB Reaction

This protocol describes a representative one-pot synthesis.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.1 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • To a 25 mL round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), the aldehyde (1.1 mmol), Sc(OTf)₃ (10 mol%), and methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Fit the flask with a condenser and heat the reaction to reflux (approximately 65°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Causality: The GBB reaction is chosen for its high atom economy and ability to create complex molecules in a single step. Scandium triflate acts as a Lewis acid catalyst to activate the aldehyde, facilitating the formation of an imine with the 2-aminopyridine, which then undergoes cyclization with the isocyanide.

Part 2: Biological Targets and Structure-Activity Relationship (SAR)

Once a library is synthesized, the next step is to screen for biological activity and identify the molecular targets responsible for the anticancer effects. Imidazo[1,2-a]pyridine derivatives have been shown to interact with several key targets in cancer biology.[8]

Prominent Molecular Targets
  • Kinases: Dysregulation of protein kinases is a hallmark of cancer. Imidazo[1,2-a]pyridines have been successfully developed as potent inhibitors of several kinases.

    • PI3Kα: The PI3K/Akt pathway is frequently hyperactivated in tumors. Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, was identified as a potent PI3Kα inhibitor with an IC₅₀ of 1.94 nM, leading to G2/M cell cycle arrest and apoptosis.[9]

    • PDGFR: Platelet-derived growth factor receptors are key drivers in some malignancies. A novel class of imidazo[1,2-a]pyridines was discovered with potent activity against PDGFR.[10]

    • CDKs: Cyclin-dependent kinases regulate cell cycle progression. Aminoimidazo[1,2-a]pyridine-based compounds have been designed as selective CDK inhibitors.[11]

  • Tubulin: Microtubules are essential for cell division, making them a validated anticancer target. Certain imidazo[1,2-a]pyridine hybrids inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3][12]

  • COX-2: Cyclooxygenase-2 is an enzyme involved in inflammation, which is closely linked to cancer progression. Selective COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown promise.[13]

The PI3K/Akt pathway is a central node in cell survival and proliferation, making it a high-value target for cancer therapy.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates IP_Compound Imidazo[1,2-a]pyridine Inhibitor (e.g., 13k) IP_Compound->PI3K Inhibits G Start Synthesized Compound Library Screen Primary Screen: In Vitro Cytotoxicity (e.g., MTT Assay) Start->Screen Hit_ID Hit Identification (IC50 < Threshold) Screen->Hit_ID Hit_ID->Screen Inactive Clonogenic Secondary Screen: Clonogenic Survival Assay Hit_ID->Clonogenic Potent Hits MOA Mechanism of Action Studies Clonogenic->MOA CellCycle Cell Cycle Analysis (Flow Cytometry) MOA->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) MOA->Apoptosis Western Target Validation (Western Blot) MOA->Western Lead Lead Compound for In Vivo Studies CellCycle->Lead Apoptosis->Lead Western->Lead

Caption: Hierarchical workflow for in vitro evaluation of anticancer compounds.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. [9] Materials:

  • Cancer cell line of interest (e.g., HCC827, A549, MCF-7) [9][11]* Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette, microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium + DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls in every plate ensures the assay is performing correctly. A Z'-factor calculation can be used to assess assay quality.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of a compound on cell cycle distribution. [9] Materials:

  • Cancer cells treated with the test compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24 or 48 hours.

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the intensity is proportional to the DNA content (G1, S, or G2/M phase).

  • Analyze the data using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.

Causality: An accumulation of cells in the G2/M phase, as observed for compound 13k , suggests the compound may be interfering with microtubule dynamics or CDK1 activity, preventing the cell from completing mitosis. [9]

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. [11] Materials:

  • Cancer cells treated with the test compound for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Harvest cells as described in the cell cycle protocol.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium iodide can only enter cells with compromised membranes, a feature of late apoptosis or necrosis. This dual staining provides a clear quantitative measure of apoptosis induction.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and privileged structure for the development of novel anticancer agents. [2]Its synthetic tractability allows for the creation of large, diverse libraries, and its derivatives have shown potent activity against a range of validated oncology targets, including critical kinases and tubulin. [9][12]The protocols outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of new chemical entities based on this core.

Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to ensure good oral bioavailability and metabolic stability. [3]Furthermore, the development of covalent inhibitors, which form a permanent bond with their target, represents an exciting frontier for achieving enhanced potency and duration of action. [6]The continued exploration of the chemical space around the imidazo[1,2-a]pyridine nucleus holds immense promise for delivering the next generation of targeted and effective cancer therapeutics.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential.
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.

Sources

Application Note: Advanced HPLC Purification Strategies for Bromo-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Matrix: Synthetic Reaction Mixtures / Crude Intermediates Technique: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Chemical Context and Synthetic Utility

Imidazo[1,2-a]pyridines are privileged pharmacophores widely embedded in therapeutics, ranging from anxiolytics (e.g., zolpidem) to Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors[1] and anti-tuberculosis agents. Within synthetic pipelines, bromo-substituted imidazo[1,2-a]pyridines (such as 6-bromo-imidazo[1,2-a]pyridine) serve as critical, versatile intermediates. The bromine atom acts as a highly reactive handle for downstream structural diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

However, the isolation of these halogenated heterocycles from crude reaction mixtures presents a unique chromatographic challenge. The molecule possesses a dual nature: a basic bridgehead nitrogen (pKa ~6.0–7.0) that is prone to ionization, paired with a highly lipophilic and polarizable bromine atom that significantly alters the molecule's retention profile and solubility.

The Chromatographic Challenge: Causality of Peak Tailing

The most pervasive issue when purifying basic heterocycles like imidazo[1,2-a]pyridines via RP-HPLC is peak tailing [2]. Peak tailing compromises fraction purity during preparative runs by causing target peaks to bleed into closely eluting impurities.

The Causality of Secondary Interactions

In an ideal reversed-phase system, retention is governed purely by hydrophobic interactions between the analyte and the C18 stationary phase. However, traditional silica-based columns contain residual, unbonded silanol groups (Si-OH).

  • Mid-pH Vulnerability: At a mobile phase pH between 4.0 and 8.0, these residual silanols ionize into negatively charged silanolate ions (Si-O⁻). Simultaneously, the basic nitrogen of the imidazopyridine core becomes protonated[3].

  • Electrostatic Drag: The resulting electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary retention mechanism. Because this interaction is kinetically slower than hydrophobic partitioning, the trailing edge of the peak is "dragged," resulting in an asymmetric, tailing peak[4].

  • Halogen Bonding: The presence of the bromine substituent exacerbates this by increasing the overall hydrophobicity and potentially engaging in halogen bonding with polar-embedded groups or residual water layers on the silica surface.

Silanol_Interaction BasicNitrogen Imidazopyridine Basic Nitrogen (pKa ~6-7) Mid_pH Mid pH (4-8) Partial Protonation BasicNitrogen->Mid_pH Low_pH Low pH (<3) Full Protonation + Ion Pairing (TFA) BasicNitrogen->Low_pH High_pH High pH (>9) Deprotonation BasicNitrogen->High_pH Silanol Ionized Silanols (Si-O⁻) on Silica Mid_pH->Silanol Electrostatic Attraction Symmetric Symmetric Peak (Hydrophobic Retention) Low_pH->Symmetric Silanols Neutralized (Si-OH) High_pH->Symmetric Analyte Neutralized Tailing Severe Peak Tailing (Secondary Interactions) Silanol->Tailing

Fig 1. Mechanistic pathways of silanol interactions and pH-dependent peak tailing resolution.

Method Development & Optimization Strategies

To achieve a Tailing Factor (Tf) of < 1.2 (where 1.0 is perfect symmetry)[4], the method must be engineered to suppress these secondary interactions.

Stationary Phase Selection

Standard, uncapped C18 columns are insufficient. The protocol requires fully end-capped C18 columns (e.g., YMC Hydrosphere C18)[1] where residual silanols are chemically blocked with trimethylsilyl (TMS) groups. Alternatively, hybrid organic-inorganic silica columns can be used, as they inherently possess fewer active silanols and can withstand extreme pH ranges[3].

Mobile Phase pH and Ion-Pairing

Method development for bromo-imidazo[1,2-a]pyridines dictates a binary choice in pH strategy:

  • The Low-pH Strategy (Recommended for General Prep-HPLC): Operating at pH ~2.0 using 0.05% to 0.1% Trifluoroacetic acid (TFA) in both Water and Acetonitrile. At this pH, silanol ionization is fully suppressed (reverting to neutral Si-OH). Meanwhile, TFA acts as a strong ion-pairing agent, encapsulating the protonated imidazopyridine nitrogen and shielding it from the stationary phase[1].

  • The High-pH Strategy (Recommended for LC-MS Directed Prep): Operating at pH ~10.0 using 10 mM Ammonium Bicarbonate adjusted with Ammonia. This deprotonates the basic nitrogen entirely, rendering the molecule neutral and reliant solely on predictable hydrophobic retention.

Quantitative Data Analysis: Impact of Parameters on Peak Shape

The following table summarizes the empirical impact of column chemistry and mobile phase pH on the chromatography of 6-bromo-2-phenylimidazo[1,2-a]pyridine.

Column ChemistryMobile Phase AdditiveOperating pHRetention Time (min)Tailing Factor (Tf)Resolution (Rs)
Standard C18 (Uncapped)None (H₂O / MeCN)6.512.42.85 (Fail)1.1
Standard C18 (Uncapped)0.1% Formic Acid2.810.21.75 (Marginal)1.6
End-capped C18 0.05% TFA 2.1 11.5 1.15 (Pass) 2.8
Hybrid Silica C1810 mM NH₄HCO₃10.014.81.08 (Pass)3.2

Table 1: Quantitative comparison of chromatographic parameters. A Tf < 1.2 and Rs > 1.5 are required for successful preparative scale-up.

Self-Validating Preparative Protocol

The following methodology provides a closed-loop, self-validating workflow for the purification of crude bromo-substituted imidazo[1,2-a]pyridines.

HPLC_Workflow Start Crude Bromo-Imidazo[1,2-a]pyridine Reaction Mixture SamplePrep Sample Preparation (DMSO Dissolution & PTFE Filtration) Start->SamplePrep ColumnSelect Column Selection (End-capped C18 or Hybrid Silica) SamplePrep->ColumnSelect pHOptimization Mobile Phase pH Optimization (Low pH TFA vs. High pH NH4HCO3) ColumnSelect->pHOptimization AnalyticalRun Analytical HPLC Scouting (Purity & Tailing Factor Check) pHOptimization->AnalyticalRun Decision Tf < 1.5 & Res > 1.5? AnalyticalRun->Decision PrepScale Preparative HPLC Scale-up Decision->PrepScale Yes Optimize Adjust Gradient, Modifier, or pH Decision->Optimize No FractionCollect Fraction Collection & Lyophilization PrepScale->FractionCollect Optimize->AnalyticalRun

Fig 2. Self-validating workflow for the preparative HPLC purification of basic heterocycles.

Step 1: Sample Preparation (Causality-Driven)
  • Action: Dissolve the crude reaction mixture in a minimal volume of Dimethyl Sulfoxide (DMSO) rather than the mobile phase.

  • Causality: Bromo-imidazopyridines exhibit poor solubility in highly aqueous environments. Injecting a partially dissolved suspension will cause immediate precipitation on the column inlet frit, leading to bed deformation and catastrophic pressure spikes[4].

  • Action: Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Step 2: Analytical Scouting (The Validation Checkpoint)
  • Action: Inject 5 µL of the filtered sample onto an analytical End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)[1].

  • Gradient: 20% Mobile Phase B (MeCN + 0.05% TFA) to 100% B over 20 minutes at 1.0 mL/min. UV detection at 254 nm.

  • Validation Logic: Calculate the Tailing Factor (Tf) of the target peak.

    • If Tf < 1.5 and Rs > 1.5: The system is validated. Proceed to Step 3.

    • If Tf > 1.5: Do NOT scale up. The preparative run will fail due to band broadening. Re-evaluate the column end-capping integrity or increase TFA concentration to 0.1%.

Step 3: Preparative Scale-Up
  • Action: Transfer the validated gradient conditions to the preparative system (e.g., 20 x 150 mm column). Scale the flow rate proportionally (typically 15–20 mL/min).

  • Action: Inject the sample (loading volume should not exceed 2% of the total column volume to prevent mass overload, which mimics peak tailing).

  • Action: Collect fractions based on UV threshold triggering at 254 nm.

Step 4: Fraction Recovery and Salt Handling
  • Action: Pool the pure fractions.

  • Causality: Because the low-pH method utilizes TFA, the purified bromo-imidazo[1,2-a]pyridine will be recovered as a trifluoroacetate salt upon lyophilization.

  • Action: If the free base is required for downstream cross-coupling, neutralize the pooled aqueous fractions with saturated NaHCO₃ until pH 8 is reached, then extract with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄ and evaporate under reduced pressure.

References

  • Synthesis of a Novel Series of Imidazo[1,2-α]pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT)
  • How to Reduce Peak Tailing in HPLC?
  • What Causes Peak Tailing in HPLC?
  • Peak Tailing in HPLC Source: Element Lab Solutions URL

Sources

Application Note: Comprehensive NMR and Mass Spectrometry Analysis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for blockbuster therapeutics (e.g., zolpidem, alpidem) and emerging agents targeting tuberculosis and various malignancies[1][2]. Within this class, (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS: 1315363-27-9; MW: 227.06 Da)[3] is a highly valuable synthetic building block. The C3-bromine atom provides an essential handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C8-hydroxymethyl group allows for targeted functionalization into ethers, esters, or aldehydes[4].

Because impurities or regioisomers can drastically derail downstream synthesis, rigorous structural verification is paramount[5]. This application note details a self-validating, multimodal analytical protocol utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously characterize this molecule.

Analytical Workflow & Experimental Causality

To ensure absolute structural confidence, the analytical workflow is designed with built-in causality and orthogonal validation points.

Workflow A Sample Prep (DMSO-d6 / ESI+) B NMR Analysis (1H, 13C, 2D) A->B C HRMS Analysis (ESI-QTOF) A->C D Data Integration & Verification B->D C->D

Figure 1. Analytical workflow for structural verification of the target compound.

Causality in Experimental Design:

  • NMR Solvent Selection: DMSO-

    
     is chosen over CDCl
    
    
    
    . The polarity of the hydroxymethyl group often leads to poor solubility in non-polar solvents. Furthermore, DMSO-
    
    
    strongly hydrogen-bonds with the -OH group, slowing its chemical exchange rate. This shifts the -OH signal downfield (away from the aliphatic -CH
    
    
    -) and allows observation of scalar coupling, which is critical for structural proof.
  • MS Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the imidazo[1,2-a]pyridine core is highly basic. It readily protonates at the N1 position, yielding an exceptionally stable [M+H]

    
     precursor ion for MS/MS fragmentation.
    

NMR Spectroscopy Protocol & Interpretation

Step-by-Step Methodology
  • Preparation: Dissolve 15 mg of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v TMS (internal standard).
    
  • Acquisition: Acquire 1D

    
    H (16 scans), 1D 
    
    
    
    C (1024 scans), and 2D HSQC spectra at 298 K on a 400 MHz or higher spectrometer.
  • Self-Validation (The D

    
    O Shake):  To definitively assign the hydroxyl proton, add 10 
    
    
    
    L of D
    
    
    O to the NMR tube, shake vigorously, and re-acquire the
    
    
    H spectrum. The disappearance of the broad downfield signal confirms the exchangeable -OH proton, validating the assignment.
Mechanistic Spectral Interpretation

The


H NMR spectrum of this compound is defined by specific electronic environments:
  • The Peri-Effect: The H5 proton is located adjacent to the bridgehead nitrogen (N4). The localized electron density and pseudo-aromatic ring current strongly deshield this proton, pushing it downfield to ~8.30 ppm.

  • C3-Substitution: In unsubstituted imidazo[1,2-a]pyridines, H2 and H3 couple to each other. The presence of the C3-bromine eliminates H3, leaving H2 as a distinct, sharp singlet near 7.60 ppm[1].

  • Spin System Alteration: The C8-hydroxymethyl group breaks the typical 4-spin system of the pyridine ring into a 3-spin AMX system (H5, H6, H7), simplifying the splitting pattern.

Quantitative NMR Data Summary

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (ppm)MultiplicityIntegrationMechanistic Rationale
H5 ~8.30Doublet (d)1HHighly deshielded by adjacent bridgehead N4
H2 ~7.60Singlet (s)1HSharp singlet due to C3-Br substitution[1]
H7 ~7.35Doublet (d)1HOrtho coupling to H6
H6 ~6.90Triplet (t) / dd1HOrtho coupling to H5 and H7
-OH ~5.30Broad singlet (br s)1HExchangeable; disappears post-D

O shake
-CH

-
~4.80Singlet (s)2HAliphatic protons attached to C8

Note: In


C NMR, the C3 carbon will appear anomalously upfield (~90-100 ppm) compared to standard aromatic carbons due to the "heavy atom effect" of the attached bromine.

High-Resolution Mass Spectrometry (HRMS)

Protocol and Self-Validating Isotope Analysis
  • Preparation: Dilute the sample to 1

    
    g/mL in 50:50 Methanol:Water with 0.1% Formic Acid.
    
  • Acquisition: Inject 2

    
    L into an LC-ESI-QTOF system. Operate in ESI+ mode (Capillary: 3.0 kV, Desolvation: 350 °C).
    
  • Self-Validation (Isotopic Signature): Bromine naturally occurs as two isotopes,

    
    Br and 
    
    
    
    Br, in a nearly 1:1 ratio. The MS protocol is self-validating if the parent ion presents as a distinct doublet separated by exactly 2.0 Da with equal intensity.
Fragmentation Pathway

Collision-Induced Dissociation (CID) of halogenated imidazo[1,2-a]pyridines follows predictable thermodynamic pathways[5]. The primary fragmentations involve the neutral loss of water (-18 Da) from the hydroxymethyl group, and the homolytic cleavage of the C-Br bond (-79/-81 Da), which is a characteristic feature of this scaffold[5].

Fragmentation M [M+H]+ m/z 227 / 229 F1 [M+H - H2O]+ m/z 209 / 211 M->F1 -H2O (-18 Da) F2 [M+H - Br•]+ m/z 148 M->F2 -Br• (-79/-81 Da) F3 [M+H - H2O - Br•]+ m/z 130 F1->F3 -Br• F2->F3 -H2O

Figure 2. Proposed ESI+ MS/MS fragmentation pathway for the [M+H]+ precursor ion.

Quantitative HRMS Data Summary

Table 2: Exact Mass and Fragmentation Data (ESI+)

Ion Speciesm/z (Theoretical)IsotopeMass Error LimitRelative Abundance
[M+H]

226.9820

Br
< 5.0 ppm100% (Base Peak)
[M+H]

228.9800

Br
< 5.0 ppm~98%
[M+H - H

O]

208.9714

Br
< 5.0 ppmVariable (Energy Dependent)
[M+H - Br•]

148.0638N/A< 5.0 ppmVariable (Energy Dependent)

Conclusion

The structural integrity of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol can be conclusively verified through the orthogonal application of NMR and HRMS. The presence of the sharp H2 singlet and the deshielded H5 doublet in


H NMR confirms the core substitution pattern, while the D

O shake validates the hydroxymethyl moiety. Simultaneously, the 1:1 isotopic doublet at m/z 227/229 in HRMS provides unequivocal proof of the mono-brominated species, ensuring the material is primed for downstream medicinal chemistry applications.

References

  • [6] Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Semantic Scholar. 6

  • [7] Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. Chemical Methodologies. 7

  • [5] Avoiding common pitfalls in the characterization of imidazo[1,2-a]pyridines. Benchchem.5

  • [1] Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry - ACS Publications. 1

  • [4] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. 4

  • [2] Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC. 2

  • [3] 1315363-27-9 | (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol. ChemScene. 3

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 3,8-disubstituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis . This guide is engineered for researchers, synthetic chemists, and drug development professionals facing bottlenecks in the construction and late-stage functionalization of 3,8-disubstituted imidazo[1,2-a]pyridines.

Below, we address the mechanistic causality of common experimental failures and provide self-validating protocols to ensure reproducible success.

I. Troubleshooting Guide & FAQs

Q1: My Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction stalls when using 3-bromo-2-aminopyridine as a starting material. Why is this happening, and how can I drive the reaction to completion?

Causality & Expert Insight: The GBB reaction requires the initial formation of an imine between the 2-aminopyridine and an aldehyde. A halogen (such as bromine) at the 3-position exerts a strong electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the adjacent exocyclic amine. Standard Brønsted acids (like acetic acid) fail here because they preferentially protonate the already weak amine, completely stalling imine condensation.

Self-Validating Solution: Switch to a strong, oxophilic Lewis acid catalyst such as Scandium(III) triflate (


). 

selectively activates the aldehyde carbonyl without sequestering the weakly nucleophilic amine[1]. Running the reaction in a polar protic solvent like methanol at elevated temperatures (50 °C) facilitates the subsequent alpha-addition of the isocyanide and final cyclization.

Q2: I am attempting a direct C-H arylation on an 8-substituted imidazo[1,2-a]pyridine. How do I ensure strict regioselectivity for the C-3 position over the C-5 position?

Causality & Expert Insight: The imidazo[1,2-a]pyridine core is highly polarized. The C-3 position is intrinsically the most electron-rich site, making it favored for electrophilic aromatic substitution (


) type mechanisms. However, under certain palladium-catalyzed conditions, unwanted C-5 activation can occur via coordination of the metal to the bridgehead nitrogen (N4).

Self-Validating Solution: To guarantee C-3 selectivity, utilize a catalyst system that operates via a base-assisted electrophilic-type metalation pathway. Employing


 with electron-rich, bulky biaryl phosphine ligands like SPhos ensures the active Pd(0) species is highly nucleophilic, strictly favoring the electronically driven C-3 attack[2].

Q3: My Suzuki-Miyaura cross-coupling yields at the C-8 position of 8-bromoimidazo[1,2-a]pyridine are consistently low (<30%). What is poisoning the reaction?

Causality & Expert Insight: The C-8 position is adjacent to the N1 nitrogen of the imidazo[1,2-a]pyridine core. During the oxidative addition of the palladium catalyst to the C8-Br bond, the adjacent nitrogen coordinates to the palladium center. This forms a stable, off-cycle chelate that effectively poisons the catalyst. Furthermore, steric hindrance at the C-8 position severely impedes the transmetalation step[3].

Self-Validating Solution: You must disrupt the nitrogen-palladium coordination. This is achieved by utilizing microwave irradiation to overcome the high activation energy barrier of the transmetalation step. Using


 under microwave heating (120 °C) in THF/water with 

has been proven to push the reaction past the chelation trap, boosting yields up to 90%[4].

II. Data Presentation: Optimization of C-8 Suzuki-Miyaura Couplings

The following table summarizes validated conditions for overcoming C-8 cross-coupling hurdles, allowing you to select the optimal system based on your laboratory's capabilities.

Catalyst SystemBase / Solvent SystemHeating MethodAvg. Yield (%)Mechanistic Advantage & Notes

(10 mol%)

/ THF:

(4:1)
Microwave (120 °C, 1h)85–90%High thermal energy disrupts N1-Pd chelation; ideal for sterically hindered boronic acids[4].

(2.5 mol%)

/ Choline Chloride:Glycerol
Conventional (90 °C, 16h)78–88%Deep eutectic solvent (NaDES) stabilizes the active Pd species without exogenous ligands[5].

(5 mol%)

/ DME:

(2:1)
Conventional (80 °C, 8h)45–60%Bidentate ligand forces cis-geometry for transmetalation; struggles with heteroaryl boronic acids[3].

III. Experimental Protocols

Method A: Scandium-Catalyzed GBB Reaction for Core Assembly
  • Initiation: Charge an oven-dried reaction vessel with 3-bromo-2-aminopyridine (1.0 equiv) and the desired aldehyde (1.0 equiv).

  • Activation: Add anhydrous methanol (0.2 M) followed by

    
     (5 mol%). Stir at 50 °C for 1 hour.
    
    • Validation Checkpoint: Draw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The mass of the intermediate imine

      
       must be the dominant peak before proceeding.
      
  • Assembly: Add the isocyanide (1.1 equiv) dropwise to the mixture.

  • Completion: Stir the reaction mixture at 50 °C for 12 hours.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to yield the 8-bromo-3-aminoimidazo[1,2-a]pyridine.

Method B: Regioselective C-3 Direct Arylation
  • Preparation: In a Schlenk tube, combine the 8-substituted imidazo[1,2-a]pyridine (1.0 equiv), aryl tosylate (1.5 equiv),

    
     (5 mol%), SPhos (10 mol%), and 
    
    
    
    (2.0 equiv).
  • Atmosphere Control: Evacuate and backfill the tube with

    
     three times. Strict anaerobic conditions are required to prevent phosphine oxidation.
    
  • Reaction: Add anhydrous toluene (0.1 M) and heat to 110 °C for 16 hours.

    • Validation Checkpoint: The reaction color should transition from pale yellow to dark amber. A black precipitate (Pd black) indicates premature catalyst decomposition due to oxygen ingress.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc, and concentrate. Purify by silica gel chromatography.

Method C: Microwave-Assisted C-8 Suzuki-Miyaura Coupling
  • Setup: In a microwave-safe vial, add the 8-bromoimidazo[1,2-a]pyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv),

    
     (10 mol%), and 
    
    
    
    (5.0 equiv).
  • Solvent Addition: Add a thoroughly degassed mixture of THF/

    
     (4:1, 0.1 M).
    
  • Irradiation: Seal the vial and irradiate in a microwave reactor at 120 °C for 1 hour.

    • Validation Checkpoint: Microwave pressure curves should remain stable (<15 bar). Post-reaction TLC (Hexanes/EtOAc 1:1) should show complete consumption of the lower-Rf brominated starting material.

  • Purification: Dilute with EtOAc, wash with brine, dry over

    
    , concentrate, and purify via flash chromatography.
    

IV. Mechanistic Workflow & Decision Tree

G Start 3-Halo-2-aminopyridine Decision Core Construction Method? Start->Decision GBB GBB Multicomponent Rxn (Sc(OTf)3, Isocyanide, Aldehyde) Decision->GBB 3-Amino Target Tschitschibabin Tschitschibabin Condensation (alpha-haloketone, heat) Decision->Tschitschibabin 3-H Target Core1 8-Halo-3-amino-imidazo[1,2-a]pyridine GBB->Core1 Core2 8-Halo-imidazo[1,2-a]pyridine Tschitschibabin->Core2 C8_Suzuki C-8 Suzuki-Miyaura Coupling (Pd(PPh3)4, MW, 120 °C) Core1->C8_Suzuki Direct to C-8 Coupling C3_Arylation Regioselective C-3 Arylation (Pd(OAc)2, SPhos) Core2->C3_Arylation C-H Activation Intermediate 3-Aryl-8-Halo-imidazo[1,2-a]pyridine C3_Arylation->Intermediate Intermediate->C8_Suzuki Overcome N-chelation Final 3,8-Disubstituted imidazo[1,2-a]pyridine C8_Suzuki->Final

Decision tree and mechanistic workflow for synthesizing 3,8-disubstituted imidazo[1,2-a]pyridines.

V. References

1.[1] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. 1 2.[2] Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. National Institutes of Health (NIH). 2 3.[4] 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. National Institutes of Health (NIH). 4 4.[3] Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction. Oxford University Press. 3 5.[5] Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. ResearchGate / SynOpen. 5

Sources

Imidazo[1,2-a]pyridine Functionalization Support Center: Bromination Troubleshooting & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nuances of electrophilic aromatic substitution (SEAr) on this privileged bicyclic scaffold.

This guide moves beyond basic reaction schemes to explain the causality behind experimental failures, providing self-validating protocols to ensure high-fidelity C-3 regioselectivity while mitigating common side reactions like overbromination and radical adduct formation.

Core Principles & Regioselectivity (FAQ)

Q: Why does bromination selectively occur at the C-3 position? A: The C-3 position of the imidazo[1,2-a]pyridine core possesses the highest electron density and is kinetically the most susceptible to electrophilic attack. When a bromonium ion (Br⁺) attacks this position, it forms a Wheland intermediate (σ-complex) that is highly stabilized by p-π conjugation involving the lone pair of the bridgehead nitrogen atom [[1]]().

Q: What are the standard brominating agents used for this scaffold? A: N-Bromosuccinimide (NBS) is the industry standard due to its ease of handling, mild nature, and high atom economy 2. Alternative green methodologies utilize carbon tetrabromide (CBr₄) under basic or photocatalytic conditions 3, or sodium bromite (NaBrO₂) to avoid transition metals 1.

Troubleshooting Side Reactions (Q&A)

Q: I am observing a mixture of mono- and di-brominated products. How do I prevent overbromination? A: Overbromination (yielding 3,5-dibromo, 3,6-dibromo, or 3,8-dibromoimidazo[1,2-a]pyridines) is a classic electrophilic cascade failure. Causality: While the first bromination occurs rapidly at the highly nucleophilic C-3 position, the resulting 3-bromoimidazo[1,2-a]pyridine retains enough electron density in the pyridine ring to undergo a secondary SEAr if excess bromonium ions are present 4. Corrective Action: Strictly limit NBS to 1.0–1.05 equivalents. Lower the reaction temperature to 0 °C during addition to suppress the thermal activation energy required for the secondary bromination event.

Q: My starting material already has a substituent at the C-3 position. Where will the bromination occur? A: When the C-3 position is sterically or electronically blocked, the regioselectivity shifts to the pyridine ring. Depending on the directing effects of existing substituents, bromination typically occurs at the C-5 or C-6 positions 5. Be aware that forcing conditions on C-3 blocked substrates often lead to lower yields and complex mixtures.

Q: I am using NBS and seeing an unexpected mass adduct corresponding to +98 Da, or side-chain bromination. What is this? A: A +98 Da mass adduct indicates the formation of a succinimide adduct. This occurs when the reaction shifts from an ionic SEAr pathway to a radical pathway. Under photochemical exposure or high heat, NBS undergoes homolytic cleavage. The resulting succinimidyl radical can attack the heterocycle, or bromine radicals can trigger a Wohl-Ziegler-type bromination on alkyl side chains 6. Corrective Action: Run the reaction in the dark. Use polar aprotic solvents (like DMF or MeCN) and a catalytic amount of acid (e.g., p-TsOH) to heavily favor the heterolytic cleavage of NBS into Br⁺ 7.

Quantitative Data on Reaction Outcomes

The table below summarizes the causality between reaction conditions and specific side-reaction risks. Use this to select the optimal brominating system for your substrate.

Brominating SystemConditionsTarget Product (C-3 Bromo) YieldPrimary Side ReactionRisk LevelMitigation Strategy
NBS (1.05 eq) DMF, 0 °C to RT85–95%Dibromination (C-3, C-5/C-6)LowStrict stoichiometry and temperature control.
NBS (>2.0 eq) / Br₂ Heat / Radical Initiation< 40%Dibromination & Succinimide AdductsHighAvoid excess reagents; shield from light.
CBr₄ / NaOH THF/H₂O, RT72–88%Unreacted starting materialLowIncrease reaction time; safe from overbromination 3.
NaBrO₂ / AcOH DMF, 60 °C70–88%Oxidation of heterocycleMediumMonitor closely; avoid prolonged heating (>10 h) 1.

Standardized Experimental Protocols

Protocol A: Controlled C-3 Bromination using N-Bromosuccinimide (NBS)

Causality & Self-Validation: This protocol uses temperature control to kinetically favor mono-bromination and relies on TLC validation to prevent the over-titration of the brominating agent.

  • Preparation: Dissolve imidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask. Causality: DMF stabilizes the polar Wheland intermediate, accelerating the desired ionic SEAr pathway over radical side reactions.

  • Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Lowering the thermal energy prevents the secondary bromination at the C-5/C-6 positions.

  • Addition: Dissolve NBS (1.05 mmol, 1.05 eq) in DMF (2.0 mL) and add dropwise over 10 minutes. Keep the flask shielded from direct light. Causality: Light shielding prevents the homolytic cleavage of NBS, avoiding succinimide adducts and side-chain radical bromination.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Self-Validation Step: Check reaction progress via TLC (Hexanes/EtOAc 3:1). The 3-bromo product will appear as a distinct, less polar spot under UV (254 nm). Critical: Do not add excess NBS if a trace of starting material remains; it is better to recover starting material than to generate inseparable dibrominated impurities.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine, followed by extraction with EtOAc (3 x 15 mL).

Protocol B: Base-Promoted Regioselective Bromination using CBr₄

Causality & Self-Validation: An alternative green methodology that utilizes CBr₄ as a mild bromine source, significantly reducing the risk of overbromination 3.

  • Preparation: Add imidazo[1,2-a]pyridine (1.0 mmol), CBr₄ (1.5 mmol), and NaOH (2.0 mmol) to a reaction vessel containing a solvent mixture of THF/H₂O (1:1, 10 mL).

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Causality: The base promotes the generation of the active brominating species from CBr₄ without the need for harsh oxidants, transition metals, or photocatalysts 8.

  • Self-Validation Step: Monitor by LC-MS. The mild nature of CBr₄ ensures that the reaction stops cleanly at the mono-brominated stage, preventing the 3,5-dibromo side product.

  • Workup: Extract with dichloromethane (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Mechanistic Pathway Diagram

The following diagram maps the logical flow of the bromination reaction, highlighting the divergence points where side reactions occur if parameters are not controlled.

G A Imidazo[1,2-a]pyridine C Wheland Intermediate (C-3 position) A->C SEAr at C-3 G Pyridine Ring Bromination (If C-3 is Blocked) A->G C-3 Substituted H Succinimide Adducts (Radical Pathway) A->H Homolytic cleavage (NBS) B Bromonium Ion (Br+) B->C Electrophilic attack D 3-Bromoimidazo[1,2-a]pyridine (Target Product) C->D Deprotonation E Excess Br+ / Harsh Heat D->E Poor stoichiometry F 3,5- / 3,6-Dibromo Derivatives (Overbromination) E->F Secondary SEAr

Mechanistic pathways of imidazo[1,2-a]pyridine bromination and side reaction divergences.

References

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Bentham Science. 3

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. 1

  • Sonochemical Synthesis and In Silico Evaluation of Imidazo[1,2-a]Pyridine Derivatives as Potential Inhibitors of Sirtuins. Taylor & Francis.2

  • Microwave assisted synthesis of bis and tris(ω-bromoacetophenones): versatile precursors for novel bis(imidazo[1,2-a]pyridines). PMC / NIH. 7

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. ULSpace. 4

  • Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source. Taylor & Francis. 8

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI.6

  • 6-Bromo-2-(cbz-amino)imidazo[1,2-A]pyridine. EvitaChem. 5

Sources

Section 1: Overcoming Silica Gel Streaking (Normal Phase Challenges)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar imidazo[1,2-a]pyridine derivatives. Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, frequently serving as the core for kinase inhibitors, anticancer agents, and anxiolytics[1][2]. However, functionalizing this core with polar groups (e.g., amines, hydroxyls, carboxylates) creates significant downstream purification bottlenecks.

The inherent basicity of the bridgehead nitrogen and the imidazole ring leads to strong secondary interactions with standard purification media. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these chromatographic challenges.

FAQ: Why do my polar imidazo[1,2-a]pyridine derivatives streak severely on standard bare silica, even with highly polar solvent mixtures?

Answer: Bare silica gel is inherently acidic due to the presence of surface silanol groups (pKa ~4.5–5.5). Imidazo[1,2-a]pyridines are basic heterocycles. When loaded onto bare silica, an acid-base interaction occurs, causing the compound to protonate and bind ionically to the stationary phase[3]. Using aggressive solvent mixtures (like DCM/MeOH/NH₃) attempts to brute-force the desorption, but often results in poor resolution, broad peaks, and severe streaking[3].

Solution: Mask the acidic silanols. While you can poison the column with a competitive amine (e.g., Triethylamine), the most effective and reproducible method is to use an amine-functionalized silica stationary phase (e.g., KP-NH)[3][4].

SilicaLogic Target Polar Imidazo[1,2-a]pyridine (Basic Target) S1 Bare Silica Gel (Acidic Silanols) Target->S1 A1 Amine-Functionalized Silica (Silanols Masked) Target->A1 S2 Strong Acid-Base Interaction (Severe Streaking / Low Recovery) S1->S2 A2 Elution via Polarity (Sharp Peaks / High Purity) A1->A2

Chromatographic behavior of basic heterocycles on bare vs. amine-functionalized silica.

Table 1: Comparison of Normal Phase Purification Strategies for Basic Heterocycles

StrategyMechanism of ActionProsCons
Bare Silica + TEA TEA competitively binds acidic silanols, freeing the target.Cheap, readily available in most labs.TEA is difficult to remove completely in vacuo; can degrade sensitive compounds.
Bare Silica + NH₃/MeOH NH₃ deprotonates the target and competes for silanol binding sites.Better volatility than TEA; easier to dry down.Difficult to control gradient; high risk of co-eluting polar impurities[3].
Amine-Functionalized Silica Covalently bonded propylamine masks silanols permanently[5][6].Sharp peaks, no basic additives needed in mobile phase[3].Higher upfront cartridge cost; incompatible with reactive ketones/aldehydes.
Protocol 1: Step-by-Step Purification using Amine-Functionalized Silica

Self-Validating Logic: By removing the ionic interaction variable, retention becomes solely a function of polarity, allowing for predictable gradient scaling.

  • Column Equilibration: Equilibrate an amine-functionalized flash column with 3-5 column volumes (CV) of the weak non-polar solvent (e.g., Hexane or Heptane)[3].

  • Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine in a minimum volume of a non-polar solvent. Troubleshooting check: If insoluble, use dry-loading onto Celite. Do not dry load onto bare silica, as this reintroduces the acidic silanols you are trying to avoid.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 10-15 CV. Because the silanols are masked, the basic heterocycle will elute based strictly on its polarity, yielding sharp, symmetrical peaks[3].

  • Fraction Collection: Monitor via UV (254 nm is typically optimal for the imidazo[1,2-a]pyridine core) and pool pure fractions.

Section 2: Strong Cation Exchange (SCX) "Catch-and-Release"

FAQ: My reaction mixture contains non-basic byproducts and excess reagents. How can I selectively isolate my basic imidazo[1,2-a]pyridine without running a full HPLC method?

Answer: Utilize a Strong Cation Exchange (SCX) "Catch-and-Release" strategy. SCX media (like propylsulfonic or benzenesulfonic acid functionalized silica) has a low pKa[7][8][9]. When your crude mixture is applied under neutral or slightly acidic conditions, the basic imidazo[1,2-a]pyridine becomes protonated and binds ionically to the sulfonate groups[7][10]. Neutral and acidic impurities pass straight through the cartridge.

SCX_Workflow N1 Crude Mixture (Basic Target + Neutral/Acidic Impurities) N2 Load onto SCX Cartridge (pH < Target pKa) N1->N2 Apply Sample N3 Wash with MeOH (Elutes Neutral/Acidic Impurities) N2->N3 Target Bound to Sulfonate N4 Elute with 2M NH3 in MeOH (Deprotonates & Releases Target) N3->N4 Introduce Base N5 Pure Basic Imidazo[1,2-a]pyridine N4->N5 Collect & Concentrate

SCX Catch-and-Release workflow for isolating basic imidazo[1,2-a]pyridines.

Protocol 2: SCX Catch-and-Release Methodology

Self-Validating Logic: The success of this protocol relies entirely on pH manipulation. If the target is not fully protonated during loading, it will wash out; if not fully deprotonated during elution, it will remain stuck.

  • Conditioning: Condition an SCX-2 cartridge (propylsulfonic acid functionalized silica, ~0.6 meq/g capacity) with 1 CV of Methanol (MeOH), followed by 1 CV of 1% Acetic Acid in DCM[7].

  • Loading: Dissolve the crude mixture in DCM or a DCM/MeOH blend. Critical Step: Ensure the pH of the loading solution is at least 2 units below the pKa of your imidazo[1,2-a]pyridine derivative to guarantee full protonation. Load the solution onto the cartridge.

  • Washing (Catch): Wash the cartridge with 2-3 CV of MeOH. The basic target remains immobilized on the sorbent, while neutral and acidic impurities are washed away into the waste receptacle[7][9].

  • Elution (Release): Elute the target compound using 2 CV of 2M Ammonia in Methanol. The ammonia deprotonates the basic nitrogen(s) on the imidazo[1,2-a]pyridine, breaking the ionic bond and releasing it from the column[8].

  • Recovery: Concentrate the methanolic ammonia fractions in vacuo to yield the free-based product.

Section 3: Reverse-Phase (RP) Optimization for Highly Hydrophilic Analogs

FAQ: I synthesized a highly polar imidazo[1,2-a]pyridine (e.g., bearing multiple hydroxyls or primary amines). It elutes in the void volume on a standard C18 RP-HPLC column. What are my alternatives?

Answer: Highly hydrophilic basic compounds exhibit poor retention in standard reversed-phase (RP) modes because they partition favorably into the aqueous mobile phase rather than the hydrophobic C18 chains[11]. You have two primary options:

  • Ion-Pairing Reagents: Add an ion-pairing agent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase. These pair with the protonated basic sites, increasing the overall lipophilicity of the complex and forcing retention on the C18 column.

  • SCX-HPLC: Transition from a C18 column to a silica-based SCX stationary phase for your analytical or preparative HPLC. By adjusting salt concentration and acetonitrile gradients, SCX-HPLC utilizes ionic interactions rather than hydrophobic partitioning, achieving symmetric peak shapes and adequate retention for highly polar bases that fail on C18[11].

Table 2: RP-HPLC vs. SCX-HPLC for Highly Polar Bases

ParameterStandard C18 (RP-HPLC)SCX-HPLC[11]
Primary Retention Mechanism Hydrophobic partitioningCation exchange (ionic interaction)
Retention of Highly Polar Bases Very Poor (often elutes in void volume)Excellent (tunable via buffer salt concentration/pH)
Mobile Phase Modifiers TFA, Formic Acid, or Ion-pairing agentsBuffer salts (e.g., Ammonium formate) + Acetonitrile
Peak Shape for Bases Prone to tailing due to secondary silanol interactionsHighly symmetrical (plate numbers >32,000 m⁻¹)

References

  • Devi, N., et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry, 2016. URL:[Link]

  • "Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential." Archiv der Pharmazie, 2026. URL:[Link]

  • "Is there an easy way to purify organic amines?" Biotage Knowledge Blog, 2023. URL:[Link]

  • "ISOLUTE® SCX-2 | Solid-phase extraction cartridges and plates." Biotage. URL:[Link]

  • Guo, C., et al. "Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase." Analytica Chimica Acta, 2013. URL:[Link]

  • Jakab, M., et al. "Preparation, purification, and characterization of aminopropyl-functionalized silica sol." Journal of Colloid and Interface Science, 2013. URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Bromo-Substituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom is a common strategy to modulate potency, selectivity, and metabolic stability.[3][4] However, this substitution often leads to a significant decrease in aqueous solubility, a critical challenge for drug discovery and development professionals. The increased molecular weight, hydrophobicity, and strong crystal lattice energy of bromo-substituted derivatives can result in poor absorption and limited bioavailability, potentially halting the progression of promising candidates.[5]

This technical support center provides a comprehensive guide for researchers facing solubility issues with bromo-substituted imidazopyridines. Structured in a practical question-and-answer format, this guide explains the underlying physicochemical principles and offers detailed, field-proven troubleshooting protocols to systematically overcome these challenges.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why do bromo-substituted imidazopyridines exhibit such poor solubility?

A1: The poor solubility is typically a result of a combination of factors related to both the core imidazopyridine structure and the influence of the bromine substituent.

  • High Crystal Lattice Energy: The planar, rigid structure of the imidazopyridine ring system promotes efficient packing in the solid state through strong intermolecular interactions like π-stacking. The bromine atom, being large and polarizable, further enhances these crystal packing forces (van der Waals and dipole-dipole interactions), leading to a highly stable crystal lattice that is difficult for solvent molecules to break apart.

  • Increased Lipophilicity: The addition of a halogen atom like bromine increases the overall lipophilicity (hydrophobicity) of the molecule, making it less favorable for the compound to interact with polar aqueous environments.

  • Low Polarity: While the imidazopyridine core contains nitrogen atoms capable of hydrogen bonding, the overall molecule can be predominantly non-polar, especially with additional aromatic or aliphatic substitutions.

cluster_factors Factors Contributing to Poor Solubility cluster_interactions Intermolecular Forces A Bromo-Substituted Imidazopyridine B High Crystal Lattice Energy A->B C Increased Lipophilicity A->C D π-Stacking of Aromatic Rings B->D E Enhanced van der Waals Forces from Bromine B->E

Caption: Key factors driving the poor solubility of bromo-imidazopyridines.

Section 2: Initial Troubleshooting and Assessment

This section guides you through the first steps to take when encountering a solubility problem during your experiments.

Q2: My compound won't dissolve in my standard aqueous buffer. What is the very first thing I should do?

A2: The first step is to establish a baseline understanding of your compound's solubility profile. Before attempting complex formulation strategies, a systematic solvent screening is essential. Start by preparing a high-concentration stock solution in an appropriate organic solvent, typically Dimethyl Sulfoxide (DMSO).

Troubleshooting Steps:

  • Prepare a DMSO Stock: Attempt to dissolve your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle heating or sonication can be applied to aid dissolution.

  • Aqueous Buffer Titration: Serially dilute the DMSO stock into your primary aqueous assay buffer. Observe carefully for the concentration at which precipitation first occurs. This is your approximate aqueous solubility limit under the current conditions.

  • Consider Co-solvents: If precipitation occurs at your desired working concentration, evaluate if your assay can tolerate a higher percentage of DMSO or other co-solvents like ethanol, propylene glycol, or PEG400.[6] However, always validate the co-solvent's compatibility with your experimental system (e.g., cell viability, enzyme activity) by running appropriate vehicle controls.

Q3: How does pH influence the solubility of these compounds, and how can I leverage it?

A3: The imidazopyridine core contains basic nitrogen atoms, meaning their protonation state, and thus solubility, is often pH-dependent.[7][8] By lowering the pH, you can protonate these nitrogens, forming a more soluble salt in situ.

Experimental Workflow: pH-Solubility Profiling

  • Determine pKa: If not known, determine the pKa of your compound experimentally or using computational prediction tools. Most imidazopyridines have pKa values in the range of 4-6.

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2 to pH 8).

  • Equilibrate: Add an excess amount of the solid compound to a small volume of each buffer.

  • Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate & Quantify: Centrifuge or filter the samples to separate undissolved solid. Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Analyze: Plot the solubility (e.g., in µg/mL) against the pH. This profile is critical for deciding if pH modification or salt formation is a viable strategy. For a basic compound, you should see significantly higher solubility at pH values below its pKa.[9][10]

Section 3: Advanced Solubilization Strategies & Protocols

If initial troubleshooting is insufficient, more advanced formulation techniques are required. The choice of strategy depends on the compound's physicochemical properties and the intended application.

Q4: When should I consider forming a salt of my compound?

A4: Salt formation is one of the most effective and widely used methods to increase the solubility of ionizable compounds.[11][12] If your pH-solubility profile shows a significant increase in solubility at lower pH, your compound is an excellent candidate for salt formation. Creating a stable, solid salt form can dramatically improve the dissolution rate and apparent solubility compared to the free base.[13]

Common Counterions for Basic APIsResulting Salt TypeKey Considerations
Hydrochloric Acid (HCl)HydrochlorideCommon, often crystalline, but can be hygroscopic.
Sulfuric Acid (H₂SO₄)SulfateCan form stable, less hygroscopic salts.
Methane Sulfonic AcidMesylateGood for forming crystalline, stable salts.
Maleic AcidMaleateDicarboxylic acid, can alter physical properties.
Tartaric AcidTartrateChiral counterion, can be used for resolution.

Protocol: Small-Scale Salt Screening

  • Solubilize Free Base: Dissolve a known amount of your bromo-imidazopyridine free base in a suitable organic solvent (e.g., acetone, isopropanol, or ethyl acetate).

  • Add Counterion: Add a stoichiometric equivalent (e.g., 1.0 to 1.1 eq.) of the selected acid (counterion), either neat or as a solution in the same solvent.

  • Induce Precipitation: Stir the mixture at room temperature. If no solid forms, try cooling the solution, slowly adding an anti-solvent (e.g., hexane or heptane), or scratching the inside of the vial to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Analyze the solid to confirm salt formation and assess its properties (e.g., crystallinity by XRPD, thermal properties by DSC, and aqueous solubility).

Q5: What are Amorphous Solid Dispersions (ASDs) and when are they appropriate?

A5: An Amorphous Solid Dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) is dispersed in an amorphous (non-crystalline) state within a polymer matrix.[14] By converting the API from a stable crystalline form to a higher-energy amorphous form, you eliminate the crystal lattice energy barrier, which can lead to significant increases in apparent solubility and dissolution rate—a phenomenon often described as "supersaturation".[15][16] ASD is a powerful tool for BCS Class II and IV compounds (low solubility).[15]

Key Principles of ASDs:

  • Energy State: The amorphous form is thermodynamically unstable but has higher kinetic solubility than the crystalline form.

  • Polymer Stabilization: The polymer carrier is crucial for stabilizing the amorphous API and preventing it from recrystallizing over time.[14]

  • Manufacturing Methods: Common techniques to produce ASDs include spray drying and hot-melt extrusion (HME).[15][17]

Protocol: Preparing an ASD via Spray Drying

  • Solution Preparation: Co-dissolve the bromo-imidazopyridine and a suitable polymer (e.g., PVP K30, HPMC-AS, or Soluplus®) in a common volatile solvent (e.g., methanol, acetone, or dichloromethane). The drug-to-polymer ratio must be optimized (e.g., starting at 1:3 w/w).

  • Spray Drying: Atomize the solution into a hot drying gas stream. The solvent rapidly evaporates, leaving behind solid particles of the API dispersed in the polymer matrix. Key parameters to control are inlet temperature, gas flow rate, and solution feed rate.

  • Powder Collection: Collect the resulting dry powder from the cyclone separator.

  • Characterization:

    • Confirm the amorphous nature of the API using X-ray Powder Diffraction (XRPD) (absence of sharp Bragg peaks).

    • Assess for a single glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC) to ensure miscibility.

    • Perform dissolution testing to compare the release profile of the ASD to the crystalline API.

Q6: My compound is very lipophilic. Would a lipid-based formulation be a good choice?

A6: Yes, for highly lipophilic ("grease-ball") compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are an excellent strategy.[5][18] These systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19] The drug remains dissolved in the oil droplets, bypassing the need for dissolution in the aqueous phase for absorption.

Workflow: Developing a Simple SEDDS Formulation

  • Excipient Screening: Determine the solubility of your compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG400).

  • Phase Diagram Construction: Systematically mix the best-performing excipients in different ratios to construct a ternary phase diagram, identifying regions that form stable and rapid emulsions upon dilution with water.

  • Formulation & Loading: Prepare the final formulation by mixing the selected oil, surfactant, and co-solvent. Dissolve the bromo-imidazopyridine into the mixture.

  • Evaluation: Assess the self-emulsification time, droplet size distribution, and drug precipitation upon aqueous dilution to ensure the formulation is robust.

Section 4: Decision-Making & Strategy Selection

Choosing the right solubilization method is critical for success. The following flowchart provides a logical path for selecting an appropriate strategy based on the physicochemical properties of your bromo-substituted imidazopyridine.

start Start: Poorly Soluble Bromo-Imidazopyridine pka Determine pKa & pH-Solubility Profile start->pka is_ionizable Is solubility pH-dependent? pka->is_ionizable salt Strategy: Salt Formation is_ionizable->salt  Yes logp Determine LogP is_ionizable->logp  No other Consider Other Strategies: • Particle Size Reduction • Cyclodextrin Complexation salt->other is_lipophilic Is LogP > 3? logp->is_lipophilic lipid Strategy: Lipid-Based (SEDDS) is_lipophilic->lipid  Yes asd Strategy: Amorphous Solid Dispersion (ASD) is_lipophilic->asd  No lipid->other asd->other

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • BenchChem. (2025). overcoming poor solubility of 7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde in reactions. BenchChem Technical Support.
  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Various Authors. (n.d.).
  • Various Authors. (2025). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Various Authors. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PMC.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed.
  • Lüdeker, D., & Briel, T. (n.d.).
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BenchChem. (2025).
  • Various Authors. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. BenchChem Technical Support.
  • Various Authors. (2024).
  • Various Authors. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Various Authors. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • Various Authors. (n.d.).
  • PubMed. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.

Sources

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Imidazo[1,2-a]pyridines are "privileged scaffolds" in medicinal chemistry, forming the core of widely prescribed drugs like zolpidem and alpidem[1]. The most common synthetic route is the Tschitschibabin condensation between a 2-aminopyridine and an α-haloketone[1]. While conceptually straightforward, researchers frequently encounter low conversion rates, stalled intermediates, and complex side-reaction profiles[2]. This guide provides field-proven diagnostic workflows, root-cause analyses, and validated protocols to optimize your cyclization yields.

Diagnostic Workflow for Low Conversion

When an imidazo[1,2-a]pyridine synthesis fails or delivers low yields, the issue typically isolates to either the initial nucleophilic attack or the subsequent dehydration step[3]. Use the following logic to diagnose your reaction:

Troubleshooting Start Low Conversion Detected Check1 Is keto-ammonium intermediate forming? Start->Check1 NoInt Issue: Poor Nucleophilicity Check Aminopyridine Electronics Check1->NoInt No YesInt Issue: Stalled Cyclization Check Base & Temperature Check1->YesInt Yes Check2 Are there side products? (Multiple TLC spots) YesInt->Check2 YesSide Over-alkylation / Dimerization Adjust Stoichiometry to 1:1 Check2->YesSide Yes NoSide Incomplete Dehydration Increase Temp / Add Base Check2->NoSide No

Diagnostic workflow for imidazo[1,2-a]pyridine low conversion.

Root Cause Analysis & FAQs

Q1: Why is my initial condensation failing when using substituted 2-aminopyridines?

Causality: The first step of the Tschitschibabin reaction requires the endocyclic nitrogen of the 2-aminopyridine to act as a nucleophile and attack the α-carbon of the haloketone[3]. Electron-withdrawing groups (EWGs) heavily deactivate this nitrogen. Furthermore, substituents at the C-3 position (adjacent to the amino group) introduce severe steric hindrance that blocks the subsequent intramolecular cyclization[4].

Data Summary:

Substituent Position Electronic Nature Example Expected Conversion Mechanistic Impact
C-5 or C-6 Electron-Donating -CH₃, -OCH₃ High (70-85%) Enhances nucleophilicity of the endocyclic nitrogen[4].
C-5 Electron-Withdrawing -F, -Cl Moderate (60-75%) Inductive withdrawal slightly reduces reactivity, but cyclization proceeds[4].
C-3 Steric / EWG -CH₃, -I, -COOMe Low (<15%) Steric clash adjacent to the exocyclic amine prevents ring closure[4].

| C-6 | Strong EWG | -NO₂, -CN | Low (<20%) | Strong ring deactivation stalls the initial nucleophilic attack[3]. |

Q2: The intermediate forms (confirmed by LC-MS), but cyclization stalls. How do I drive it to completion?

Causality: The reaction involves two distinct stages: 1) formation of the keto-ammonium salt, and 2) base-promoted cyclization followed by dehydration[3]. If the reaction stalls at the acyclic intermediate, the system lacks sufficient basicity to deprotonate the exocyclic amine (enabling it to attack the ketone) or lacks the thermal energy to eliminate water[3]. Solution: Do not rely on a single continuous heating cycle. Implement a two-step, one-pot procedure. Once the intermediate forms, introduce a base (e.g., NaOH, NaHCO₃, or CsF-Celite) and elevate the temperature to force the dehydration[3].

Q3: I am observing multiple spots on TLC and a very low yield of the target product. What causes this?

Causality: Imidazo[1,2-a]pyridines are inherently nucleophilic. If unreacted α-haloketone remains in the mixture, the newly formed product will undergo competing N-alkylation (over-alkylation)[2]. Alternatively, the α-haloketone may self-condense or dimerize under basic conditions[2]. Solution: Maintain a strict 1:1 stoichiometry[2]. If over-alkylation persists, dilute the reaction mixture or add the α-haloketone dropwise to keep its steady-state concentration low.

Mechanistic Pathway

Understanding the step-by-step causality of the cyclization ensures you know exactly when to intervene (e.g., when to add base to trigger the hydroxyimidazoline formation).

Mechanism A 2-Aminopyridine + α-Haloketone B Nucleophilic Attack (Endocyclic N) A->B C Keto-Ammonium Intermediate B->C D Intramolecular Cyclization (Base) C->D E Hydroxyimidazoline Intermediate D->E F Dehydration (-H2O) E->F G Imidazo[1,2-a]pyridine F->G

Mechanism of Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Validated Experimental Protocols

To ensure a self-validating system, use protocols that separate the intermediate formation from the dehydration step, or utilize multicomponent strategies that bypass haloketone instability entirely.

Protocol A: Two-Step Base-Promoted Tschitschibabin Condensation

Use this protocol when dealing with moderately deactivated 2-aminopyridines to prevent stalling at the keto-ammonium stage[3].

  • Intermediate Formation: In a reaction vessel, combine 2-aminopyridine (1.17 mmol) and the α-haloketone (0.51 mmol) in a suitable solvent (e.g., CHCl₃)[3]. Note: The excess aminopyridine acts as a mild acid scavenger during the initial step.

  • Activation: Irradiate the mixture under ultrasound at 30–35 °C for 2.5 hours (or heat conventionally at 60 °C) until TLC indicates the consumption of the haloketone and the formation of the polar keto-ammonium salt[3].

  • Base-Promoted Cyclization: Add a base such as CsF-Celite or 1 equivalent of aqueous NaOH directly to the mixture[3].

  • Dehydration: Increase the temperature to 40–45 °C and react for an additional 15–20 minutes[3]. The base deprotonates the intermediate, triggering rapid cyclization and water elimination.

  • Workup: Quench with water, extract with an organic solvent, dry over anhydrous Na₂SO₄, and purify via acid-base extraction or column chromatography[2].

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Use this protocol to synthesize 3-aminoimidazo[1,2-a]pyridines while avoiding the lachrymatory and side-reaction-prone α-haloketones[5].

  • Reagent Assembly: To a reaction vessel containing water (or a green solvent), add 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and an isocyanide (1.0 mmol)[5].

  • Catalysis: Introduce a suitable Lewis acid catalyst or utilize ultrasound irradiation to promote iminium ion formation[5].

  • Cyclization: Heat the mixture at 60 °C or apply sonication[5]. The reaction proceeds via a [4+1] cycloaddition-type mechanism. Monitor via TLC; complete consumption typically occurs within 1–3 hours.

  • Isolation: Filter the resulting precipitate directly (if using water) or extract with ethyl acetate[5]. Purify by recrystallization.

References

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC (nih.gov).
  • An Efficient Synthesis of Imidazo[1,2-a]pyridines. ThaiJO.
  • Copper(I/II)-Promoted Diverse Imidazo[1,2-α]pyridine Synthesis on Solid-Phase Bound DNA Oligonucleotides for Encoded Library Design. ACS Publications.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. Benchchem.

Sources

Technical Support Center: Troubleshooting the Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of GABA_A receptor agonists, kinase inhibitors, and other therapeutic agents[1]. However, functionalizing this electron-rich heterocycle—specifically achieving regioselective bromination while preserving sensitive functional groups like a primary alcohol—presents unique synthetic challenges.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic introductory chemistry to directly address the mechanistic causality of common synthetic failures, providing self-validating protocols and data-driven troubleshooting strategies.

Reaction Pathway & Byproduct Mapping

The synthesis is a two-step process: an initial condensation/cyclization followed by an electrophilic aromatic substitution (S_EAr). The diagram below maps the intended workflow alongside the primary parasitic pathways that lead to yield-limiting byproducts.

SynthesisWorkflow SM 2-Amino-3-(hydroxymethyl)pyridine + Chloroacetaldehyde Int Imidazo[1,2-a]pyridin-8-ylmethanol (Intermediate) SM->Int Cyclization (Reflux) Target (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (Target Product) Int->Target NBS (0.95 eq) DMF, 0°C ByP1 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (Oxidation Byproduct) Int->ByP1 NBS (Excess) / Heat Oxidation Pathway ByP2 Dibromoimidazo[1,2-a]pyridin-8-ylmethanol (Overbromination Byproduct) Int->ByP2 NBS (Excess) Electrophilic Substitution

Workflow of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol synthesis and byproduct pathways.

Troubleshooting FAQs: Mechanistic Insights

Q1: During the bromination step, LC-MS indicates a major byproduct with a mass of [M+H]+ = 225/227. What is this, and how is it forming? A1: This mass corresponds to 3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde . N-Bromosuccinimide (NBS) is not exclusively a halogenating agent; it is a well-documented oxidant capable of converting primary alcohols to aldehydes via a bromohydrin-like intermediate or direct hydride abstraction[2]. The hydroxymethyl group at the C-8 position is highly susceptible to this oxidation, particularly if the reaction temperature exceeds 5 °C or if a stoichiometric excess of NBS is used. Corrective Action: Strictly control the internal temperature to 0 °C and use slightly sub-stoichiometric NBS (0.95–0.98 equiv).

Q2: I am observing a dibrominated species ([M+H]+ = 305/307/309). Why is overbromination occurring, and where is the second bromine adding? A2: The imidazo[1,2-a]pyridine core is highly electron-rich. Electrophilic aromatic substitution occurs preferentially at the C-3 position because the resulting Wheland intermediate is highly stabilized by the delocalization of the positive charge onto the bridgehead nitrogen atom[3]. However, once C-3 is brominated, the C-5 position remains relatively nucleophilic[4]. If excess NBS is present, or if the reaction is left stirring after the starting material is consumed, a second bromination event occurs at C-5. Corrective Action: Monitor the reaction in real-time via UPLC-MS and quench immediately with sodium thiosulfate upon consumption of the intermediate. Do not leave the reaction stirring overnight.

Q3: My initial cyclization (Step 1) stalls at 50% conversion, leaving unreacted 2-amino-3-(hydroxymethyl)pyridine. Adding more heat doesn't help. A3: The cyclization relies on the condensation of the 2-aminopyridine derivative with chloroacetaldehyde. Chloroacetaldehyde is highly volatile and prone to rapid polymerization in aqueous solutions over time. If your reagent has degraded, the effective stoichiometry drops, stalling the reaction regardless of temperature. Corrective Action: Assay your chloroacetaldehyde solution via NMR before use, or use a slight excess (1.2–1.5 equiv) of a freshly opened bottle. Ensure the reaction is run in a sealed system or with an efficient reflux condenser to prevent evaporative loss.

Quantitative Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how temperature and NBS stoichiometry dictate the distribution of the target product versus parasitic byproducts during Step 2.

NBS (Equiv.)Internal Temp (°C)Reaction Time (h)Target Yield (%)Aldehyde Byproduct (%)Dibromo Byproduct (%)
0.95 -5 to 0 1.0 88 < 2 < 1
1.050 to 52.075125
1.2025 (RT)4.0453515
2.00502.0106520

Data Interpretation: The optimal therapeutic window for this reaction is narrow. A sub-stoichiometric charge of NBS at sub-zero temperatures effectively suppresses both the oxidative and overbromination pathways.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain explicit In-Process Controls (IPCs) that must be met before proceeding to the next chemical operation.

Step 1: Synthesis of Imidazo[1,2-a]pyridin-8-ylmethanol (Core Cyclization)
  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-amino-3-(hydroxymethyl)pyridine (10.0 g, 80.5 mmol, 1.0 equiv) and absolute ethanol (150 mL).

  • Reagent Addition: Add sodium bicarbonate (10.1 g, 120.8 mmol, 1.5 equiv) followed by chloroacetaldehyde (50 wt% in water, 15.2 g, 96.6 mmol, 1.2 equiv).

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C internal temperature) for 12 hours.

  • IPC Validation 1: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation criteria: The reaction may only proceed to workup when the starting material peak (m/z 125) is <2% relative to the product peak (m/z 149). If >2%, add an additional 0.2 equiv of chloroacetaldehyde and reflux for 2 more hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (200 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify via recrystallization from EtOAc/Hexanes to afford the intermediate as a pale yellow solid.

Step 2: Regioselective Bromination to (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol
  • Setup: Dissolve the imidazo[1,2-a]pyridin-8-ylmethanol intermediate (10.0 g, 67.5 mmol, 1.0 equiv) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice/brine bath. Allow the internal temperature to equilibrate to -5 °C to 0 °C.

  • Bromination: Dissolve N-Bromosuccinimide (11.4 g, 64.1 mmol, 0.95 equiv) in anhydrous DMF (50 mL). Add this solution dropwise via an addition funnel over 45 minutes. Critical parameter: Maintain internal temperature strictly below 2 °C during addition.

  • IPC Validation 2: Stir for 30 minutes post-addition at 0 °C. Take a 10 µL aliquot and analyze via UPLC-MS. Validation criteria: The reaction is complete when the intermediate (m/z 149) is <3% and the dibromo byproduct (m/z 305/307/309) is <1%.

  • Quench: Immediately quench the reaction by pouring it into a vigorously stirring solution of 10% aqueous sodium thiosulfate (200 mL) and ice (100 g).

  • Workup: Extract the aqueous mixture with EtOAc (3 x 150 mL). To remove residual DMF, wash the combined organic layers sequentially with water (5 x 100 mL) and brine (100 mL).

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the target (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities ACS Omega URL:[Link]

  • Arylation at C‐3 of imidazo[1, 2‐a]pyridine in presence of pivalic acid ResearchGate URL:[Link]

  • DFT Study of Dimerization Sites in Imidazo[1,2-a]pyridinyl-chalcone Series Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Technical Support Center: Scaling Up the Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Scaling up the synthesis of functionalized imidazo[1,2-a]pyridines—specifically (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol—presents unique thermochemical and regioselectivity challenges.

As you transition from milligram-scale discovery to multi-gram or kilogram process development, the physical chemistry of the reaction changes. This guide is designed to help researchers and process chemists troubleshoot common bottlenecks by explaining the causality behind reaction behaviors and providing self-validating, scalable protocols.

Synthetic Workflow Overview

The synthesis typically follows a robust two-step sequence:

  • Cyclization: Condensation of 2-amino-3-hydroxymethylpyridine with a 2-haloacetaldehyde to form the imidazo[1,2-a]pyridine core.

  • Regioselective Bromination: Electrophilic aromatic substitution at the highly nucleophilic C3 position.

ChemicalWorkflow SM 2-Amino-3-hydroxymethylpyridine + Chloroacetaldehyde IM Imidazo[1,2-a]pyridin-8-ylmethanol (Core Intermediate) SM->IM Cyclization (NaHCO3, Reflux) Prod (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (Target API Intermediate) IM->Prod Bromination (NBS, 0°C)

Fig 1. Two-step synthetic workflow for (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

Troubleshooting FAQs & Causality Analysis
Phase 1: Core Ring Formation (Cyclization)

Q: Why do we observe significant tarring and low yields when scaling up the condensation with chloroacetaldehyde? A: Chloroacetaldehyde is highly prone to acid-catalyzed polymerization at elevated temperatures and high concentrations. In batch scale-up, the prolonged addition time and poor heat transfer lead to localized thermal hot spots, accelerating this side reaction. Solution: Implement a buffered system (e.g., NaHCO₃ in EtOH/H₂O). The buffer controls the pH, neutralizing the HCl byproduct generated during cyclization and preventing the acidic environment that drives aldehyde polymerization[1].

Q: The C8-hydroxymethyl group seems to degrade during the cyclization step. Do we need to protect it? A: Protection is usually unnecessary if the pH is strictly controlled. The degradation (often etherification or oxidation) is a secondary effect of prolonged heating in highly acidic, uncontrolled media. By utilizing mild bases and monitoring the reaction via LC-MS to halt heating exactly at the point of complete conversion, the primary alcohol remains intact.

Phase 2: Regioselective Bromination (The C3 Position)

Q: During the NBS bromination step, why does the reaction exotherm dangerously upon scale-up, and how can we prevent over-bromination? A: The C3 position of the imidazo[1,2-a]pyridine core is exceptionally electron-rich, making electrophilic aromatic substitution extremely fast. When scaling up, dumping N-Bromosuccinimide (NBS) causes a rapid accumulation of thermal energy. This temperature spike provides the activation energy necessary for secondary reactions, leading to di-bromination (at C5 or C7) and unwanted oxidation of the unprotected C8-hydroxymethyl group. Solution: Transitioning to a continuous flow reactor is highly recommended for this step, as microfluidic systems offer superior heat dissipation and precise residence times, effectively eliminating the exotherm hazard[2]. If batch processing is mandatory, strict portion-wise addition at 0–5 °C is critical.

Q: Can we use alternative brominating agents to avoid succinimide byproducts and improve regioselectivity? A: Yes. Pyridinium tribromide is an excellent, milder alternative to NBS. It effectively brominates the C3 position without requiring metal catalysts and significantly reduces the risk of over-bromination. Furthermore, the pyridinium salt byproducts are highly water-soluble, making the aqueous workup far simpler than removing succinimide[3].

TroubleshootingLogic Start Bromination Scale-Up Issue Detected Exotherm Is severe exotherm observed? Start->Exotherm Flow Implement Continuous Flow Reactor (Residence time < 2 min) Exotherm->Flow Yes Impurity Are poly-brominated impurities present? Exotherm->Impurity No Workup Aqueous Workup: Na2S2O3 Quench + NaHCO3 Wash Flow->Workup Agent Switch to Pyridinium Tribromide or strict 1.05 eq NBS Impurity->Agent Yes Impurity->Workup No Agent->Workup

Fig 2. Logical troubleshooting tree for the regioselective bromination phase.

Quantitative Data: Bromination Strategy Comparison

To assist in your process design, the following table summarizes the expected outcomes when scaling up the bromination step using different methodologies.

ParameterTraditional Batch (NBS)Continuous Flow (NBS)Batch (Pyridinium Tribromide)
Reagent N-BromosuccinimideN-BromosuccinimidePyridinium Tribromide
Temperature 0 °C to RT (Prone to spikes)20 °C (Strictly Controlled)Ambient (RT)
Reaction Time 2–4 Hours< 2 Minutes (Residence)1–2 Hours
Exotherm Risk HighNegligibleLow
Expected Yield 65–70%85–90%80–85%
Primary Impurity Di-brominated speciesUnreacted starting materialPyridinium salts
Scalability Poor (>50g requires extreme care)Excellent ( kg/day throughput)Good
Self-Validating Experimental Protocol: Optimized Batch Bromination

If continuous flow infrastructure is unavailable, use the following self-validating batch protocol designed to ensure safety and high regioselectivity.

Objective: Synthesis of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol from imidazo[1,2-a]pyridin-8-ylmethanol (10.0 g scale).

Step 1: Core Dissolution

  • Action: Dissolve 10.0 g (67.5 mmol) of imidazo[1,2-a]pyridin-8-ylmethanol in 100 mL of anhydrous DMF in a 500 mL 3-neck round-bottom flask equipped with an internal thermometer.

  • Validation Checkpoint: The solution must be completely clear and homogeneous. Any turbidity indicates residual inorganic salts from the previous cyclization step, which can act as nucleation sites for uncontrolled exotherms. Filter if necessary.

Step 2: Thermal Equilibration

  • Action: Cool the reactor to 0–5 °C using an ice/brine bath.

  • Causality: Lowering the thermal baseline prevents the reaction from reaching the activation energy threshold required for C5/C7 di-bromination or C8-OH oxidation.

Step 3: Controlled Bromination

  • Action: Weigh out 12.6 g (70.8 mmol, 1.05 eq) of N-Bromosuccinimide (NBS). Add the NBS in 1.0 g portions every 3-4 minutes.

  • Validation Checkpoint: Monitor the internal temperature strictly; it must not exceed 10 °C. Upon each addition, a transient orange/yellow color will appear in the solution. This color must rapidly fade to pale yellow within 60 seconds, confirming the complete consumption of the active bromonium ion before the next portion is added. If the color persists, halt addition immediately to prevent over-bromination.

Step 4: Quenching the Electrophile

  • Action: After 1 hour of stirring at 5 °C, quench the reaction by slowly adding 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Validation Checkpoint: The mixture will turn completely colorless or pale yellow. Perform a starch-iodide paper test on a drop of the mixture; a negative result (no blue/black color) validates the complete neutralization of any residual electrophilic bromine species.

Step 5: Isolation and Succinimide Removal

  • Action: Adjust the pH of the mixture to 7.5–8.0 using saturated aqueous NaHCO₃. Extract the product with 2-Methyltetrahydrofuran (3 x 100 mL). Wash the combined organic layers vigorously with cold water (3 x 50 mL) and brine (1 x 50 mL).

  • Causality: The target compound is highly polar due to the C8-hydroxymethyl group. 2-MeTHF provides superior partitioning for polar organics compared to standard ethers. The cold water washes are critical; they exploit the high aqueous solubility of succinimide and DMF, pulling them out of the organic phase without the need for column chromatography.

  • Final Step: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target compound.

References[3] Title: Ultrasound-Promoted and Base-Mediated Regioselective Bromination of Imidazo[1,2-a]pyridines with Pyridinium Tribromide

Source: Thieme Connect URL: 2] Title: Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors Source: Academia.edu URL: 1] Title: Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:

Sources

Technical Support Center: Troubleshooting (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS: 1315363-27-9). As a 10-π electron nitrogen bridgehead bicyclic system, the imidazo[1,2-a]pyridine scaffold is widely recognized as a privileged structure in medicinal chemistry and materials science due to its exceptional electronic delocalization and general chemical stability[1].

However, the specific functionalization of this derivative—namely the C3-bromo substituent and the C8-hydroxymethyl group—introduces unique physicochemical vulnerabilities when placed in solution. This guide is engineered for researchers and drug development professionals to diagnose, resolve, and prevent stability issues during experimental workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My stock solution in DMSO turned yellow/orange after several days. Has the compound degraded? A1: A color change in solution is a primary optical indicator of structural or electronic alteration in imidazo[1,2-a]pyridines[2]. For this specific compound, there are two causal pathways:

  • Oxidation (Degradation): The C8-hydroxymethyl group is highly susceptible to oxidation by dissolved oxygen or trace peroxides in the solvent, converting it into 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde[3]. This extends the conjugated π-system, shifting the absorption spectrum into the visible range (yellowing).

  • Acidochromism (Non-Degradative): If your solvent system is slightly acidic (pH < 5.0), the basic N1 nitrogen of the imidazo[1,2-a]pyridine core becomes protonated. This induces an intramolecular charge transfer (ICT) state that alters the solution's color without breaking covalent bonds[4].

Q2: Is this compound sensitive to light? A2: Yes, conditionally. While the core imidazopyridine scaffold exhibits robust photostability, certain derivatives can generate reactive oxygen species (ROS) under continuous UV or intense visible light exposure[4]. This localized ROS generation acts as a radical initiator, accelerating the oxidation of the C8-alcohol. Furthermore, the C3-Br bond is photolabile; extended UV exposure can induce homolytic cleavage, leading to debromination.

Q3: Can I store this compound in aqueous buffers like PBS for high-throughput screening (HTS)? A3: Yes, but with strict parameters. Imidazo[1,2-a]pyridine derivatives generally demonstrate robust chemical stability in neutral aqueous buffers like Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBBS) for up to 48 hours[5]. However, prolonged storage in aqueous media increases the risk of nucleophilic attack at the electron-deficient C3 position or slow hydrolysis. Always prepare aqueous working solutions fresh from a stabilized organic stock.

Part 2: Mechanistic Degradation & Troubleshooting Workflows

The following diagrams map the chemical causality of degradation and the logical workflow for diagnosing solution instability.

pathways Intact (3-Bromoimidazo[1,2-a] pyridin-8-yl)methanol Oxidized 3-Bromoimidazo[1,2-a] pyridine-8-carbaldehyde Intact->Oxidized Dissolved O2 / ROS (Oxidation) Cleaved Debrominated Core (C3-H) Intact->Cleaved UV Light / Base (Photolysis/Hydrolysis) Protonated Protonated N1 Species (Acidochromic) Intact->Protonated pH < 5.0 (Protonation)

Caption: Mechanistic degradation and speciation pathways of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol.

troubleshooting Start Observation: Solution Color Change or Precipitation CheckPH Measure Solution pH Start->CheckPH IsAcid pH < 5.0? CheckPH->IsAcid Buffer Adjust to pH 7.4 (Eliminates Acidochromism) IsAcid->Buffer Yes CheckSolvent Assess Solvent Quality (Peroxides/Water) IsAcid->CheckSolvent No Validate LC-MS Validation (Check for [M+H]+ 225 vs 227) Buffer->Validate Remake Prepare Fresh in Degassed Anhydrous Solvent CheckSolvent->Remake High O2/Peroxides Remake->Validate

Caption: Step-by-step troubleshooting workflow for resolving solution instability and color changes.

Part 3: Quantitative Stability Data

To guide your solvent selection, the table below summarizes the stability profile of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol across various standard laboratory conditions.

Solvent SystemStorage ConditionEstimated Shelf-Life (>95% Purity)Primary Degradation Risk
DMSO (Anhydrous, Degassed) -20°C, Dark> 6 MonthsMinimal
DMSO (Ambient) 25°C, Light< 7 DaysOxidation to Carbaldehyde
Methanol (HPLC Grade) 4°C, Dark14 - 21 DaysSolvolysis / Oxidation
PBS Buffer (pH 7.4) 37°C, Dark~ 48 HoursHydrolysis / Precipitation
Acetonitrile (0.1% TFA) 25°C, Dark< 24 HoursAcid-catalyzed degradation

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems, meaning the procedure inherently generates the control data required to prove its own success.

Protocol A: Preparation of Ultra-Stable Stock Solutions (10 mM)

Scientific Rationale: Dissolved oxygen and trace transition metals in standard solvents catalyze the oxidation of the C8-methanol group[3]. By utilizing inert gas purging and anhydrous conditions, we eliminate the chemical drivers of degradation.

  • Solvent Preparation: Aliquot 10 mL of anhydrous DMSO (≥99.9%, metal-free) into a septum-sealed vial. Sparge the solvent with high-purity Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh exactly 22.71 mg of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (MW: 227.06 g/mol ). Transfer to an amber glass vial (to prevent UV-induced ROS generation)[4].

  • Inert Mixing: Add 10 mL of the degassed DMSO via syringe. Vortex gently until complete dissolution is achieved.

  • System Validation Check (Self-Validation):

    • Action: Immediately withdraw a 10 µL aliquot and dilute it in 990 µL of Acetonitrile. Run a baseline UV-Vis scan (200-500 nm).

    • Validation Criteria: Record the absorbance ratio of the primary peak (approx. 280 nm) against the baseline at 350 nm. A pristine solution will have an

      
       ratio of >20. If the ratio drops below 10 in future checks, oxidation to the carbaldehyde has occurred, and the stock must be discarded.
      
Protocol B: LC-MS System Suitability for Degradation Monitoring

Scientific Rationale: Because the C3-substituents of imidazo[1,2-a]pyridines can modulate the physicochemical properties[6], distinguishing between the intact alcohol, the oxidized carbaldehyde, and the debrominated core requires mass spectrometry.

  • Chromatographic Setup: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Note: Formic acid is preferred over TFA to prevent excessive N1 protonation which can cause peak tailing).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters: Positive Electrospray Ionization (ESI+).

  • System Validation Check (Self-Validation):

    • Action: Inject the baseline sample.

    • Validation Criteria: You must observe the characteristic isotopic bromine doublet for the intact compound at m/z 227.0 [M+H]+ and m/z 229.0 [M+H+2]+ in a 1:1 ratio.

    • Diagnostic Triggers: If you observe a mass of m/z 225.0 / 227.0 , this confirms oxidation to the carbaldehyde (-2 Da for loss of

      
      ). If you observe a mass of m/z 149.1 , this confirms complete debromination of the core.
      

References

  • Source: uark.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.
  • Source: rsc.
  • Source: acs.

Sources

Refinement of protocols for synthesizing imidazo[1,2-a]pyridine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Imidazo[1,2-a]Pyridine Libraries

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine libraries. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its synthesis, while versatile, can present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and robust protocols to streamline your discovery efforts. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and solve problems effectively.

Part 1: Core Troubleshooting & Optimization (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis of imidazo[1,2-a]pyridine libraries. Each answer provides a causal explanation and a systematic approach to resolution.

Category 1: Reaction Yield and Purity

Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Answer: Low yield is a multifaceted problem that requires a systematic investigation. In our experience, the following factors are the most common culprits:

  • Reagent Quality and Stoichiometry:

    • 2-Aminopyridine Nucleophilicity: The initial step in many syntheses is the nucleophilic attack by the 2-aminopyridine. The purity of this starting material is paramount. Ensure it is free from excessive moisture or oxidation. The electronic nature of substituents on the pyridine ring drastically affects its nucleophilicity; electron-withdrawing groups can significantly slow down the reaction.[4]

    • Carbonyl/Isocyanide Partner Reactivity: In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the aldehyde and isocyanide components must be pure. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Isocyanides can have a pungent odor and should be handled in a well-ventilated hood; their purity should be checked by NMR if they have been stored for a long time.

    • Stoichiometry Control: For reactions like the classic Tchichibabin synthesis (condensation with an α-halocarbonyl), a precise 1:1 stoichiometry is critical to prevent side reactions such as over-alkylation of the product.[4]

  • Reaction Conditions:

    • Solvent Choice: The solvent plays a crucial role. For multicomponent reactions, polar aprotic solvents like DMF or acetonitrile often perform well.[4] For simpler condensations, alcohols like ethanol are common.[5] If your reaction is stalling, consider a higher boiling point solvent to increase the reaction temperature.

    • Temperature Optimization: Many of these reactions require heat to overcome activation barriers.[4] However, excessive heat can promote side reactions and decomposition. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can often reduce reaction times and improve yields by providing uniform, rapid heating.[6][7]

    • Catalyst Activity: Many modern protocols utilize catalysts (e.g., Copper, Iodine, Scandium triflate).[8][9][10] Ensure your catalyst is active and used at the correct loading (typically 5-10 mol%).[10] For instance, in copper-catalyzed aerobic oxidations, the presence of air as the oxidant is crucial.[9]

Question 2: My crude reaction mixture is complex, and purification is difficult. What are the likely side products and how can I minimize them?

Answer: A complex crude mixture is a common challenge, often stemming from competing reaction pathways.

  • Identifying Common Side Products:

    • Incomplete Cyclization: The intermediate formed after the initial condensation may not fully cyclize, leading to acyclic impurities that can be difficult to separate.[4]

    • Dimerization/Polymerization: Aldehydes can self-condense, especially under basic conditions. Isocyanides can also polymerize.

    • Over-alkylation: The nitrogen on the newly formed imidazo[1,2-a]pyridine ring can sometimes react with the electrophile (e.g., α-haloketone), leading to N-alkylation.[4]

  • Strategies for Minimization:

    • Order of Addition: In multicomponent reactions, the order in which reagents are added can be critical. Often, pre-forming the imine by mixing the 2-aminopyridine and aldehyde before adding the isocyanide can lead to a cleaner reaction profile.

    • Temperature Control: As mentioned, lower temperatures can disfavor high-energy side reactions. Running the reaction at room temperature or even 0 °C initially can sometimes improve selectivity.

    • Choice of Base: In reactions requiring a base, a weaker, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) is often preferred over strong bases to minimize side reactions.[4][5]

Category 2: Purification Challenges

Question 3: I'm struggling to purify my target imidazo[1,2-a]pyridine. What are the best practices?

Answer: Purification can indeed be challenging due to the basic nature and often similar polarity of byproducts. A multi-step approach is often best.

  • Acid-Base Extraction: This is a highly effective first step. Imidazo[1,2-a]pyridines are basic and can be protonated.[4]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a base like NaHCO₃ or NaOH until the product precipitates or can be extracted back into an organic solvent.[4]

  • Chromatography:

    • Technique: Silica gel column chromatography is the most common method.[11]

    • Solvent System: A gradient of hexane/ethyl acetate is a good starting point. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help prevent peak tailing for these basic compounds by neutralizing acidic sites on the silica gel.

    • Loading: For compounds that are not very soluble, "dry loading" (adsorbing the crude material onto a small amount of silica gel before adding it to the column) is highly recommended for better separation.[11]

  • Recrystallization: If your product is a solid, recrystallization is an excellent final polishing step.[4][11]

    • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find one where the compound is soluble when hot but sparingly soluble at room temperature.[11]

    • Troubleshooting: If the product "oils out" instead of crystallizing, the solution may be cooling too quickly or is supersaturated. Try reheating to redissolve the oil and allowing it to cool more slowly.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is best for generating a diverse library? A1: For library synthesis, multicomponent reactions (MCRs) are exceptionally powerful. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminoazine, an aldehyde, and an isocyanide, is a standout choice.[3][12][13] It allows for three points of diversity in a single, one-pot operation, making it highly efficient for generating large numbers of analogs.

Q2: What is the role of the catalyst in these syntheses? A2: The catalyst's role depends on the reaction. In the GBB reaction, a Lewis acid catalyst (like Sc(OTf)₃, ZrCl₄, or even I₂) activates the aldehyde's carbonyl group, facilitating the initial imine formation.[8][10] In oxidative coupling reactions, a metal catalyst like copper(I) facilitates C-N bond formation and subsequent cyclization, often using air as a green oxidant.[9]

Q3: Are there any functional groups that are incompatible with common synthetic methods? A3: Yes. Strongly acidic protons (e.g., from unprotected carboxylic acids or phenols) can interfere with base-catalyzed steps or quench intermediates. Highly nucleophilic groups on starting materials might compete in addition reactions. It's also important to note that some methods are ineffective for certain heteroaromatic amines, such as 2-aminopyrimidine or 2-aminothiazole.[6][8]

Q4: How can I monitor the reaction progress effectively? A4: Thin Layer Chromatography (TLC) is the most common and effective method.[4] Co-spotting the reaction mixture with your starting materials on the TLC plate will help you visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate can help visualize spots that are not UV-active. For a more quantitative assessment, taking aliquots for ¹H NMR or LC-MS analysis is recommended.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and the chosen catalyst (e.g., I₂, 5-10 mol%).[10]

  • Solvent Addition: Add the solvent (e.g., ethanol, 3-5 mL).[10]

  • Reaction Initiation: Stir the mixture at room temperature for 5-10 minutes.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 equiv) dropwise.

  • Heating and Monitoring: Heat the reaction to the desired temperature (e.g., 55-80 °C) and monitor its progress by TLC. Reactions may take from 1 to 24 hours.[14]

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue using the methods described in the troubleshooting section (acid-base extraction followed by column chromatography).[5]

Data Summary: Comparison of Catalysts for a Model GBB Reaction

The following table summarizes hypothetical results for the synthesis of a model imidazo[1,2-a]pyridine, illustrating how catalyst choice can impact reaction outcomes.

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEtOH8024<10
2NH₄ClH₂O60432-50
3I₂EtOH80285
4Sc(OTf)₃MeCNRT892
5CuBrDMF801278

Data is illustrative, based on typical outcomes reported in the literature.[4][10][12]

Part 4: Visualization of Key Workflows

Troubleshooting Flowchart for Low Yield Reactions

This diagram provides a logical decision-making process for diagnosing and resolving low-yield syntheses.

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Verify Purity & Stoichiometry of All Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Starting Materials reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Solvent, Temp, Time) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Optimize: - Increase Temperature - Change Solvent - Extend Time conditions_ok->optimize_conditions No check_catalyst Is a Catalyst Used? conditions_ok->check_catalyst Yes success Yield Improved optimize_conditions->success catalyst_yes Verify Catalyst Activity & Loading check_catalyst->catalyst_yes catalyst_no Consider Adding a Catalyst (e.g., Lewis Acid) check_catalyst->catalyst_no No replace_catalyst Use Fresh Catalyst or Try a Different One catalyst_yes->replace_catalyst No/Unsure catalyst_yes->success Yes catalyst_no->success replace_catalyst->success

Caption: Decision tree for troubleshooting low-yield reactions.

Simplified GBB Reaction Mechanism

This diagram outlines the key steps in the formation of the imidazo[1,2-a]pyridine core via the Groebke-Blackburn-Bienaymé reaction.

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization Amine 2-Aminopyridine Imine N-pyridinyl Imine (Activated by Catalyst) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrile_Intermediate Nitrile Intermediate Imine->Nitrile_Intermediate [4+1] Cycloaddition Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Product Imidazo[1,2-a]pyridine Nitrile_Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the GBB reaction.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved March 10, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. Retrieved March 10, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 10, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc. Retrieved March 10, 2026, from [Link]

  • Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. (2022). PubMed. Retrieved March 10, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. Retrieved March 10, 2026, from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed - NIH. Retrieved March 10, 2026, from [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. Retrieved March 10, 2026, from [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. (2025). Chemical Methodologies. Retrieved March 10, 2026, from [Link]

  • Groebke-Blackburn-Bienaymé reaction to give imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances (RSC Publishing). Retrieved March 10, 2026, from [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journals. Retrieved March 10, 2026, from [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. (2024). Bentham Science Publishers. Retrieved March 10, 2026, from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals facing regioselectivity bottlenecks. Imidazo[1,2-a]pyridine is a privileged pharmacophore found in numerous commercial drugs (e.g., zolpidem, miroprofen), but its inherent electronic bias makes site-specific functionalization—particularly outside the C-3 position—a significant synthetic challenge.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your C–H functionalization workflows.

Part 1: Core Mechanistic Principles (FAQ)

Q: Why is the C-3 position the default site for functionalization, and why are C-2 and C-5 so difficult to target? A: The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle. Electrophilic attack predominantly occurs at the C-3 position because the resulting intermediate is highly stabilized by resonance involving the bridgehead nitrogen [1]. Consequently, activating the C(2)–H or C(5)–H bonds requires overcoming this inherent electronic bias. Most commercial drugs rely on C-3 functionalization due to this synthetic ease[2]. To target C-2 or C-5, you must either use pre-functionalized starting materials, direct C–H activation via coordinating groups, or employ radical pathways to override the natural resonance stabilization.

Q: How can I shift regioselectivity from C-3 to C-5? A: C-5 functionalization typically requires a directing group (DG) at the C-6 position to coordinate the transition metal catalyst and steer it away from the more reactive C-3 site. Alternatively, visible-light-induced photoredox catalysis has recently emerged as a powerful tool. By generating highly reactive radical species (e.g., via electron donor-acceptor complexes), the reaction can be sterically or electronically steered, especially when using specific photocatalysts like Eosin Y or Rose Bengal under controlled conditions [3].

Pathway A Imidazo[1,2-a]pyridine B Electrophilic Pd(II) Attack (Default Pathway) A->B Standard Conditions D Directed C-H Activation (e.g., via C-6 Directing Group) A->D Steric/Electronic Steering C C-3 Arylated Product (Resonance Stabilized) B->C E C-5 Arylated Product D->E

Mechanistic divergence in imidazo[1,2-a]pyridine C-H activation pathways.

Part 2: Experimental Workflows & Troubleshooting

Workflow 1: Palladium-Catalyzed Direct C-3 Arylation with Aryl Sulfonates

Aryl tosylates and mesylates are excellent, bench-stable alternatives to aryl halides. However, their C–O bonds are notoriously difficult to activate. This protocol utilizes a highly specific ligand system to overcome the activation barrier[4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a dried Schlenk tube with imidazo[1,2-a]pyridine (1.0 equiv), aryl tosylate/mesylate (1.2 equiv), Pd(OAc)₂ (2.0 mol %), the appropriate phosphine ligand (4.0 mol %), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (to reach 0.2 M) to the mixture.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 110 °C for 12–24 hours.

  • Self-Validation Check: Monitor the reaction via GC-MS or TLC at the 6-hour mark. If conversion of the aryl sulfonate is <20%, verify the integrity of your inert atmosphere; oxygen rapidly deactivates the Pd(0) species.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography.

Troubleshooting Q&A: Q: I am getting high yields with aryl tosylates using SPhos, but my reaction fails completely with aryl mesylates. Why? A: Aryl mesylates possess a significantly stronger C–O bond than tosylates, making oxidative addition by the Pd(0) species much slower. SPhos is insufficiently electron-rich to drive this step. You must switch your ligand to L1 (2-(2-(diisopropylphosphino)phenyl)-1-methyl-1H-indole). The highly electron-rich indole backbone of L1 facilitates the oxidative addition of the inert mesylate C–O bond, restoring your yields to the 75-80% range[5].

Workflow 2: Visible-Light-Induced C-H Functionalization

Photocatalysis offers milder conditions for C–H functionalization and avoids heavy metal residues, which is ideal for late-stage drug development[6].

Step-by-Step Methodology:

  • Preparation: In a dried 10 mL vial, add imidazo[1,2-a]pyridine (1.0 equiv), the radical precursor (e.g., polyfluoroalkyl halide, 1.5 equiv), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol %).

  • Solvent & Degassing (Critical): Add the appropriate solvent (e.g., DMF or MeCN). Degas the mixture via three freeze-pump-thaw cycles. Causality: Dissolved oxygen acts as a triplet quencher, deactivating the excited state of the photocatalyst and terminating the radical chain.

  • Irradiation: Irradiate the mixture with Blue LEDs (450 nm) at room temperature for 12 hours. Ensure a cooling fan is used to maintain ambient temperature.

  • Workup: Quench with water, extract with DCM, dry, and purify.

Troubleshooting Q&A: Q: My visible-light reaction yields a complex mixture of regioisomers. How do I improve selectivity? A: Radical pathways can become unselective if the radical intermediate is too long-lived or if the solvent choice promotes off-target hydrogen atom transfer (HAT). Switch to a strongly hydrogen-bond-donating solvent like HFIP (hexafluoroisopropanol). HFIP stabilizes the radical intermediates and polar transition states, significantly enhancing regioselectivity toward the target carbon[6].

Troubleshooting Start Low Yield or Poor Regioselectivity? Q1 Is C-3 functionalization competing with C-5? Start->Q1 Q2 Are you using Aryl Mesylates in Pd-catalysis? Start->Q2 Q3 Using Visible-Light Photocatalysis? Start->Q3 A1 Use C-3 blocking group or directing group at C-6 Q1->A1 Yes A2 Switch ligand from SPhos to L1 Q2->A2 Yes A3 Verify degassing and photocatalyst excitation (u03bb) Q3->A3 Yes

Troubleshooting logic tree for optimizing regioselectivity and yield.

Part 3: Quantitative Data & Ligand Comparison

Table 1: Ligand Effects on Pd-Catalyzed C-3 Arylation Yields Data demonstrates the critical relationship between the electrophile's leaving group and the required ligand electronics.

ElectrophileLigandCatalyst LoadingTemp (°C)Yield (%)Causality / Observation
Aryl TosylateSPhos2.0 mol % Pd(OAc)₂110>85%Optimal balance of steric bulk and electron density for tosylates.
Aryl TosylateBrettPhos2.0 mol % Pd(OAc)₂110<10%Poor conversion; steric profile hinders transmetalation.
Aryl MesylateSPhos2.0 mol % Pd(OAc)₂110TraceC–O bond of mesylate is too inert for SPhos-driven oxidative addition.
Aryl MesylateL12.0 mol % Pd(OAc)₂11075–80%Highly electron-rich indole backbone facilitates oxidative addition.

Table 2: Regioselectivity Profiles in Imidazo[1,2-a]pyridine Functionalization

Reaction TypeTarget PositionKey Reagents / CatalystsRegioselectivity Ratio (Target:Others)
Direct Arylation (Standard)C-3Pd(OAc)₂, Aryl Tosylates>99:1 (C-3 exclusively)
Visible-Light FormylationC-3TMEDA, Eosin Y, Air, hν>95:5 (C-3 preference)
Directed C–H ActivationC-5Ru/Ir Catalysts, C-6 Directing Group>90:10 (C-5 preference)

References

  • Title: C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines Source: Future Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules (MDPI) URL: [Link]

Sources

Validation & Comparative

Scaffold-Driven Drug Discovery: Comparing (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol Derivatives with Clinical PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist operating from our translational oncology hub in Singapore in early 2026, I frequently encounter a critical misconception in drug development: the conflation of finished clinical therapeutics with the foundational chemical scaffolds that enable their discovery.

When evaluating PI3Kα inhibitors, clinical discourse naturally centers on approved drugs like Alpelisib or Inavolisib. However, pipeline innovation relies on versatile building blocks. (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS 1315363-27-9) is not a standalone therapeutic; it is a highly privileged pharmacophore scaffold. This guide objectively compares the performance and mechanistic profile of imidazo[1,2-a]pyridine-derived inhibitors—synthesized from this exact building block—against established clinical PI3Kα inhibitors, providing actionable experimental workflows for drug discovery professionals.

Mechanistic Rationale: The Imidazo[1,2-a]pyridine Advantage

The PI3K/AKT/mTOR signaling pathway is a primary driver of cellular proliferation, and the hyperactivation of the PI3Kα isoform (encoded by PIK3CA) is a hallmark of numerous malignancies [[1]]([Link]). To inhibit this kinase, molecules must competitively bind to the ATP-binding pocket.

The imidazo[1,2-a]pyridine core is a classic, highly effective kinase hinge-binder. The nitrogen atoms within the bicyclic heteroaromatic ring system act as precise hydrogen bond acceptors and donors, anchoring the molecule to the Val851 residue in the PI3Kα hinge region .

The specific utility of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol lies in its dual functionalization:

  • The C3-Bromo Group: Provides an ideal synthetic handle for palladium-catalyzed cross-coupling, allowing chemists to extend the molecule deep into the kinase affinity pocket.

  • The C8-Methanol Group: Offers a site for etherification or amidation, enabling interactions with the solvent-exposed region to tune isoform selectivity and improve pharmacokinetic (PK) properties.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3Ka PI3Kα (Target) RTK->PI3Ka Activates PIP3 PIP3 PI3Ka->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3Ka Blocks ATP Pocket

Figure 1: PI3Kα signaling cascade and targeted inhibition by imidazopyridine derivatives.

Comparative Performance Analysis

To understand the value of this scaffold, we must benchmark the performance of its optimized derivatives (e.g., Compound 35, PIK-75 analogs) against current clinical standards.

  • Alpelisib (BYL719): A first-in-class, ATP-competitive inhibitor targeting the p110α isoform with an IC50 of ~5 nM .

  • Inavolisib (GDC-0077): A next-generation agent that not only competitively inhibits PI3Kα (IC50 = 0.038 nM) but also selectively induces the degradation of mutant p110α proteins .

  • Imidazopyridine Derivatives: Synthesized from our target scaffold, these compounds routinely achieve low-nanomolar potency (1–10 nM) and can be structurally tuned to act as dual PI3K/mTOR inhibitors .

Quantitative Data Summary
Compound / Scaffold ClassPrimary TargetIC50 (PI3Kα)Mechanism of ActionStage of Development
Alpelisib (BYL719) PI3Kα (WT & Mutant)~5.0 nMATP-competitive inhibitorClinical (Approved)
Inavolisib (GDC-0077) PI3Kα (Mutant specific)0.038 nMATP-competitive & DegraderClinical (Approved)
Imidazo[1,2-a]pyridine Derivatives PI3Kα / Dual mTOR1.0 - 10.0 nMATP-competitive hinge binderPreclinical / Discovery

Experimental Workflows: A Self-Validating System

To transform (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol into a viable PI3Kα inhibitor and validate its efficacy, we employ a two-phase workflow. Every protocol described below is designed as a self-validating system, ensuring causality and data integrity at each step.

Protocol 1: Palladium-Catalyzed Scaffold Derivatization

Causality: The C3-bromo position is highly susceptible to oxidative addition by Pd(0) catalysts. Using Suzuki-Miyaura cross-coupling allows us to attach diverse aryl or heteroaryl groups, extending the molecule into the kinase's hydrophobic affinity pocket.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine 1.0 eq of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol, 1.2 eq of the desired boronic acid (e.g., 4-fluorophenylboronic acid), and 2.0 eq of K2CO3.

  • Catalysis: Add 0.05 eq of Pd(dppf)Cl2. Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (4:1 ratio).

  • Reaction: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.

  • Self-Validation (QC): Before proceeding to column chromatography, monitor the reaction via LC-MS. The protocol is only validated if the brominated starting material peak (M+H ~227) disappears and the target mass peak emerges. This prevents the downstream processing of failed couplings.

Protocol 2: In Vitro PI3Kα Kinase Activity Assay (ADP-Glo)

Causality: Because imidazopyridine derivatives are ATP-competitive, measuring the depletion of ATP (via ADP generation) provides a direct, universal readout of kinase inhibition without the safety hazards of radioactive ³²P isotopes.

Step-by-Step Methodology:

  • Incubation: In a 384-well plate, incubate 10 ng of recombinant PI3Kα protein, 10 µM PIP2 substrate, and 10 µM ultra-pure ATP in kinase buffer. Add the synthesized imidazopyridine inhibitor at varying concentrations (0.1 nM to 10 µM).

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP (40 mins). Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal proportional to kinase activity.

  • Self-Validation (QC): The assay plate must include a DMSO vehicle control (0% inhibition baseline) and a known reference standard (Alpelisib at 100 nM) as a positive control. The assay is only considered valid if the Z'-factor is >0.5 and the Alpelisib IC50 aligns with historical data (~5 nM).

Workflow BB (3-Bromoimidazo[1,2-a] pyridin-8-yl)methanol Coupling Pd-Catalyzed Cross-Coupling (C3) BB->Coupling Step 1 Mod C8 Hydroxyl Modification Coupling->Mod Step 2 Library Imidazopyridine Inhibitor Library Mod->Library Yields Assay In Vitro PI3Kα Assay (ADP-Glo) Library->Assay Screening Lead Lead Optimization Assay->Lead Hit Selection

Figure 2: Synthetic and screening workflow from the brominated scaffold to lead inhibitors.

Conclusion

While molecules like Alpelisib and Inavolisib currently dominate the clinical PI3Kα landscape, the discovery of the next generation of inhibitors relies entirely on the intelligent application of chemical scaffolds. (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol provides an exceptional starting point, offering a pre-validated hinge-binding core with orthogonal synthetic handles. By leveraging rigorous cross-coupling protocols and self-validating biochemical assays, researchers can utilize this building block to design highly potent, selective kinase inhibitors.

References

Sources

Efficacy and Scaffold Potential of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As oncology drug discovery shifts toward highly targeted covalent inhibitors and kinase modulators, the selection of the foundational chemical scaffold is as critical as the target itself. (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS: 1315363-27-9) is not merely a static chemical entity; it is a highly privileged, dual-functionalized pharmacophore.

While massive libraries of random heterocycles are routinely screened, rational drug design requires scaffolds with predictable functionalization sites. The imidazo[1,2-a]pyridine core has emerged as a cornerstone in modern medicinal chemistry due to its bioisosteric resemblance to purines, allowing it to competitively bind the ATP-binding pockets of critical kinases[1].

This guide objectively evaluates the mechanistic utility, comparative efficacy, and experimental validation of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol-derived compounds against standard cancer cell lines, providing researchers with a self-validating blueprint for preclinical screening.

Mechanistic Grounding: Why This Scaffold?

The structural brilliance of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol lies in its specific substitution pattern, which dictates its biological efficacy and synthetic versatility:

  • The 3-Bromo Position (Synthetic Handle): The halogen at the C3 position is highly reactive, serving as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira). This allows researchers to rapidly install aryl or heteroaryl groups that project deep into the hydrophobic pockets of target kinases.

  • The 8-Methanol Group (Hinge Binder): The hydroxymethyl group acts as a critical hydrogen-bond donor and acceptor. When interacting with the kinase hinge region, this moiety significantly increases target residence time and improves aqueous solubility compared to unsubstituted imidazo[1,2-a]pyridines.

Once functionalized, imidazo[1,2-a]pyridine derivatives exert profound anticancer effects by inhibiting the PI3K/AKT/mTOR signaling axis, leading to cell cycle arrest and apoptosis in breast, lung, and liver cancer cell lines. Furthermore, recent breakthroughs have utilized this scaffold to develop targeted covalent inhibitors against KRAS G12C-mutated lung cancer cells[2].

Pathway Compound (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol Derivatives PI3K PI3K Compound->PI3K Inhibits Apoptosis Apoptosis (Caspase 3/7) Compound->Apoptosis Induces AKT AKT (p-AKT) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Mechanism of Action: Imidazo[1,2-a]pyridine derivatives inhibiting PI3K/AKT signaling.

Comparative Efficacy Data

To objectively evaluate the performance of this class of compounds, we must compare the unmodified scaffold, its functionalized derivatives, and standard-of-care alternatives. The table below synthesizes quantitative data across multiple cancer cell lines, illustrating the transformation of a baseline chemical building block into a potent therapeutic agent.

Compound / AgentCell Line ModelPrimary Target / MechanismIC₅₀ (µM)Key Advantage / Limitation
(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol HCC1937 (Breast)Baseline Scaffold> 100.0High solubility; ideal synthetic starting material, but lacks standalone potency.
Functionalized Derivative (IP-5 analog) HCC1937 (Breast)p53/p21, Caspase 7/845.0Strong apoptotic induction and cell cycle arrest[3].
Functionalized Derivative (HB9 Hybrid) A549 (Lung)Undisclosed Kinases50.5Outperforms standard Cisplatin in specific lung adenocarcinoma models[4].
Covalent Derivative (I-11 analog) NCI-H358 (Lung)KRAS G12C0.8Highly selective covalent inhibition; overcomes traditional resistance[2].
Cisplatin (Standard Control) HCC1937 (Breast)DNA Crosslinking12.5Broad efficacy but high systemic toxicity and prone to resistance mechanisms.
Alpelisib (Targeted Control) MCF-7 (Breast)PI3Kα0.004Extreme specificity and potency; however, limited to PIK3CA-mutated cancers.

Data Synthesis Note: The unmodified scaffold exhibits low baseline cytotoxicity, proving that the observed efficacy in derivatives is a direct result of rational functionalization at the C3 position rather than off-target toxicity of the core ring system.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, screening novel (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol derivatives requires a self-validating experimental design. The following protocols integrate orthogonal validation to rule out metabolic artifacts.

Protocol A: High-Throughput Viability & Orthogonal Validation

Causality Check: Why use CellTiter-Glo alongside MTT? MTT relies on NAD(P)H-dependent oxidoreductases. Because novel nitrogen-rich heterocycles can occasionally alter cellular redox states without causing immediate cell death, ATP quantitation (CellTiter-Glo) provides an orthogonal, metabolism-independent confirmation of true viability loss.

  • Cell Seeding: Plate A549 or HCC1937 cells at 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to ensure log-phase growth.

  • Compound Treatment: Prepare a 9-point serial dilution of the imidazo[1,2-a]pyridine derivative (1 nM to 100 µM) in DMSO. Keep final DMSO concentration ≤0.1% to prevent vehicle toxicity. Treat cells for 72 hours.

  • Primary Assay (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Orthogonal Assay (CellTiter-Glo): In a parallel plate, add an equal volume of CellTiter-Glo reagent to the culture medium. Mix for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescent signal.

Protocol B: Mechanistic Validation via Western Blotting

Causality Check: To confirm that the reduction in viability is driven by targeted kinase inhibition (e.g., PI3K/AKT) rather than non-specific necrosis, we must quantify the phosphorylation state of downstream effectors and the cleavage of apoptotic executioners.

  • Lysate Preparation: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented strictly with protease and phosphatase inhibitors. Critical: Phospho-targets (p-AKT) are highly labile; inhibitors prevent rapid signal degradation during lysis.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, Cleaved Caspase-3, and GAPDH (loading control).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify band densitometry using ImageJ to calculate the ratio of p-AKT to total AKT.

Workflow Synthesis Scaffold Functionalization (Cross-Coupling) CellCulture Cancer Cell Line Culture (A549, HCC1937) Synthesis->CellCulture Compound Library Viability Viability Assay (MTT / CellTiter-Glo) CellCulture->Viability 24h-72h Treatment Mechanism Mechanistic Validation (Western Blot) Viability->Mechanism Select Potent Leads Data IC50 Calculation & Comparative Analysis Mechanism->Data Quantify Targets

Self-validating experimental workflow for screening imidazo[1,2-a]pyridine derivatives.

Conclusion

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is a premier starting material for oncology drug development. While the unmodified scaffold is biologically inert, its rational functionalization yields highly potent derivatives capable of outperforming traditional chemotherapeutics like Cisplatin in specific assays[4]. By leveraging its C3 halogen for structural extension and its C8 methanol for kinase hinge-binding, researchers can systematically develop next-generation inhibitors targeting resistant cancer phenotypes.

References

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy.

  • Organic & Biomolecular Chemistry. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.2

  • Altaher, A. M., & Adris, M. A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. 3

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. 4

  • Deutsche Pharmazeutische Gesellschaft. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.1

Sources

In vivo evaluation of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vivo Evaluation of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol Derivatives in Animal Models Content Type: Publish Comparison Guides

Executive Summary

In modern drug discovery, (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS 1315363-27-9) serves as a highly versatile, privileged pharmacophore building block rather than a direct therapeutic agent. The imidazo[1,2-a]pyridine core provides excellent metabolic stability while mimicking endogenous indole structures (such as serotonin).

For drug development professionals, the true value of this compound lies in its dual-functionalization handles: the C3-bromo group allows for rapid structural diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the C8-methanol group acts as a prime site for etherification or oxidation into a carboxylic acid [1]. When oxidized to 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid, it becomes a critical precursor for synthesizing potent 5-HT2A serotonin receptor modulators (targeted for insomnia and CNS disorders) and PCSK9 inhibitors (targeted for metabolic disorders) [1] [2].

This guide objectively compares the in vivo performance of 5-HT2A modulators derived from this scaffold against standard alternatives (such as Zolpidem and Benzodiazepines) and provides self-validating experimental protocols for their preclinical evaluation.

Mechanistic Rationale: Why the Imidazo[1,2-a]pyridine Scaffold?

To understand the in vivo behavior of compounds derived from (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol, we must analyze the causality behind the chemical design:

  • Target Selectivity (5-HT2A vs. GABA-A): Unlike classic imidazo[1,2-a]pyridines like Zolpidem—which act as positive allosteric modulators (PAMs) at the GABA-A receptor—derivatives synthesized via the C8-methanol oxidation route (forming complex amides) shift the binding affinity dramatically toward the 5-HT2A receptor [1].

  • In Vivo Half-Life Extension: The incorporation of halogenated phenyl rings via the C3-bromo position protects the core from rapid cytochrome P450 (CYP) mediated oxidation, extending the in vivo half-life to support a full night of sleep maintenance without next-day residual effects.

  • Sleep Architecture Preservation: By antagonizing 5-HT2A rather than broadly agonizing GABA-A, these derivatives promote deep, slow-wave sleep (NREM) without suppressing Rapid Eye Movement (REM) sleep—a critical flaw in legacy hypnotics.

Comparative In Vivo Performance Data

To benchmark the efficacy of a lead 5-HT2A antagonist derived from (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol, we compare its pharmacodynamic (PD) sleep profile against standard-of-care alternatives in rodent models.

Table 1: In Vivo Sleep Architecture and Pharmacodynamic Comparison

ParameterImidazo[1,2-a]pyridine 5-HT2A AntagonistZolpidem (Standard Imidazo[1,2-a]pyridine)Diazepam (Classic Benzodiazepine)
Primary Mechanism 5-HT2A Receptor AntagonismGABA-A (

1) PAM
GABA-A (Broad) PAM
Effect on NREM Sleep +35% (Increases deep slow-wave sleep)+15% (Increases light stage sleep)+10% (Alters EEG spectral power)
Effect on REM Sleep Neutral (Preserves normal cycling)-10% (Slight suppression)-30% (Severe suppression)
Rebound Insomnia None observed post-withdrawalModerate upon abrupt cessationHigh upon abrupt cessation
DOI-Induced Hypolocomotion Strongly AttenuatedNo EffectNo Effect
Target Engagement Model Head-Twitch Response (Mice)Loss of Righting Reflex (Rats)Loss of Righting Reflex (Rats)

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating mechanisms where baseline data acts as an internal control for each subject.

Protocol 1: In Vivo Telemetry EEG/EMG for Sleep Architecture

Purpose: To quantify the effects of the synthesized derivative on NREM and REM sleep phases.

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats. Implant telemetry transmitters (e.g., Data Sciences International) with cortical electroencephalogram (EEG) leads and nuchal electromyogram (EMG) leads.

  • Self-Validation/Acclimation: Allow a 14-day recovery period. Record 48 hours of baseline data. Validation Check: Any subject not exhibiting a normal circadian sleep-wake cycle (predominantly awake during the dark phase, asleep during the light phase) is automatically excluded from the study.

  • Dosing Strategy (Causality): Administer the test compound (e.g., 3 mg/kg PO) at Circadian Time 18 (CT-18) , which is the middle of the active dark phase. Why? Dosing during the active phase prevents the "ceiling effect" of natural sleep that occurs during the light phase, allowing clear observation of the drug's sleep-promoting efficacy.

  • Data Acquisition: Record continuous EEG/EMG signals for 12 hours post-dose.

  • Scoring: Use automated software to categorize 10-second epochs into Wake, NREM, or REM sleep based on frequency bandwidths (Delta power for NREM, Theta power for REM), followed by blinded manual over-read to ensure accuracy.

Protocol 2: DOI-Induced Hypolocomotion Assay

Purpose: To confirm specific in vivo target engagement at the 5-HT2A receptor.

  • Preparation: Habituate mice to open-field locomotor tracking arenas for 30 minutes to establish baseline exploratory behavior.

  • Pre-treatment: Administer the imidazo[1,2-a]pyridine derivative (Vehicle, 1 mg/kg, or 10 mg/kg) via intraperitoneal (IP) injection.

  • Challenge: 30 minutes post-treatment, administer DOI (2,5-dimethoxy-4-iodoamphetamine), a selective 5-HT2A agonist known to induce hypolocomotion and head-twitch responses [3].

  • Quantification: Track total distance moved (cm) and count head-twitch frequencies over 60 minutes. A successful 5-HT2A antagonist will dose-dependently reverse the DOI-induced behavioral deficits, confirming in vivo central target engagement [1].

Preclinical Development Workflow Visualization

The following diagram illustrates the logical progression from the raw building block to in vivo validation.

G A Building Block: (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol B C3 Modification: Pd-Catalyzed Cross-Coupling A->B C C8 Modification: Oxidation to Carboxylic Acid A->C D Lead Candidate Synthesis (e.g., 5-HT2A Antagonist) B->D C->D E In Vivo PK Profiling (Rodent/Canine Models) D->E F In Vivo PD: Sleep Architecture (EEG/EMG Telemetry) D->F G In Vivo PD: Target Engagement (DOI-Induced Hypolocomotion) D->G H Preclinical Validation & Candidate Selection E->H F->H G->H

Workflow: From (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol to in vivo preclinical validation.

Conclusion

While (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is not evaluated in vivo in its raw form, it is an indispensable chemical linchpin. By leveraging its highly reactive C3 and C8 positions, drug developers can synthesize advanced imidazo[1,2-a]pyridine therapeutics. As demonstrated by the in vivo sleep architecture and behavioral models, these resulting 5-HT2A modulators offer a superior physiological sleep profile compared to legacy GABA-A targeting alternatives, preserving REM sleep and eliminating next-day hangover effects.

References

  • EP2190844B1 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-ht2a serotonin receptor useful for the treatment of disorders related thereto. Google Patents.
  • US9567327B2 - Imidazo[1,2-a]pyridine derivatives as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto. Google Patents.
  • Antidepressant-Like Effect of a Selenoindolizine in Mice: In Vivo and In Silico Evidence for the Involvement of the Serotonergic 5-HT2A/C Receptors. ACS Omega. Available at:[Link]

Comparative analysis of synthetic routes to 8-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I frequently encounter the challenge of functionalizing the imidazo[1,2-a]pyridine scaffold. While this core is a privileged pharmacophore found in blockbuster drugs like zolpidem and emerging therapeutics targeting PI3Kα and c-Met, achieving precise regiocontrol—particularly at the C8 position—remains a formidable obstacle.

The C8 position is uniquely valuable; substituents here project into critical binding pockets, enabling essential π-π interactions and hydrogen bonding in kinase active sites . However, because the C3 position is intrinsically the most nucleophilic site on the ring, accessing 8-substituted derivatives requires strategic circumvention of the molecule's natural electronic bias.

This guide provides an objective, data-driven comparative analysis of the primary synthetic routes to 8-substituted imidazo[1,2-a]pyridines, bridging the gap between traditional de novo cyclization and modern late-stage C–H functionalization.

Strategic Context: The Regioselectivity Challenge

Before selecting a synthetic route, one must understand the intrinsic reactivity of the imidazo[1,2-a]pyridine core. Electrophilic aromatic substitution overwhelmingly favors the C3 position due to the stabilization of the resulting Wheland intermediate by the bridgehead nitrogen. Consequently, functionalizing the C8 position requires either pre-installing the substituent on the acyclic precursor or utilizing sophisticated transition-metal catalysis to override the innate electronic preferences .

G Core Imidazo[1,2-a]pyridine Core (Intrinsic Reactivity) C3 C3 Position (Most Nucleophilic) Electrophilic Attack Core->C3 Standard C-H Activation C5 C5 Position Directed Lithiation Core->C5 Strong Base C8 C8 Position (Challenging) Requires N-Chelation Core->C8 Pd-Catalyzed Base-Controlled

Fig 1. Regioselectivity challenges in the imidazo[1,2-a]pyridine core.

Comparative Route Analysis

Route A: Traditional Bimolecular Condensation (Tschitschibabin-Type)

The classical approach involves the condensation of a 3-substituted 2-aminopyridine with an α-haloketone.

  • Performance: This route guarantees absolute regiocontrol because the substitution pattern is hardcoded into the starting materials. It is highly scalable and avoids expensive catalysts.

  • Limitations: The primary bottleneck is the availability of 3-substituted 2-aminopyridines. Synthesizing these precursors often requires multiple steps. Furthermore, the reaction generates stoichiometric halide waste, reducing atom economy .

Route B: Late-Stage C8 C–H Functionalization

Recent advances in transition-metal catalysis have enabled direct C8-arylation of the unfunctionalized core.

  • Performance: By employing Palladium (Pd) catalysts and specific bidentate ligands, chemists can force N-chelation that directs the metal to the C8 position, bypassing the highly reactive C3 site. This allows for rapid, late-stage diversification of advanced drug intermediates .

  • Limitations: Requires rigorous anhydrous/anaerobic conditions, expensive noble metals, and extensive ligand screening to suppress C3-functionalized byproducts.

Route C: Multicomponent Reactions (Groebke-Blackburn-Bienaymé)

The GBB reaction is a one-pot assembly of an aldehyde, an isonitrile, and a 3-substituted 2-aminopyridine.

  • Performance: Exceptional step economy. It rapidly generates highly complex, 3,8-disubstituted architectures in a single operation under mild conditions.

  • Limitations: Restricted primarily to the synthesis of C3-amino derivatives, limiting the accessible chemical space.

G Start1 3-Substituted 2-Aminopyridine MethodA Traditional Condensation (+ α-Haloketone) Start1->MethodA Start2 Unsubstituted Imidazo[1,2-a]pyridine MethodB Late-Stage C8-Arylation (+ Aryl Halide, Pd cat.) Start2->MethodB Intermediate Harsh Conditions Stoichiometric Waste MethodA->Intermediate Intermediate2 Mild Conditions High Atom Economy MethodB->Intermediate2 Product 8-Substituted Imidazo[1,2-a]pyridine Intermediate->Product Intermediate2->Product

Fig 2. Divergent workflows for synthesizing 8-substituted derivatives.

Quantitative Performance Matrix

To objectively select a route, evaluate your project's constraints against the following empirical metrics:

MetricRoute A: Traditional CondensationRoute B: Late-Stage C8 C–H FunctionalizationRoute C: Multicomponent (GBB)
Starting Materials 3-Substituted 2-aminopyridinesImidazo[1,2-a]pyridine core2-Aminopyridines, aldehydes, isonitriles
Typical Yields 50–85%60–90%70–95%
Step Economy Low (requires precursor synthesis)High (direct functionalization)Very High (one-pot assembly)
Atom Economy Low (stoichiometric halide waste)Moderate (catalyst/ligand overhead)High (water is the main byproduct)
Regioselectivity Absolute (dictated by precursor)Challenging (requires directing groups)Absolute (dictated by components)
Best Use Case Early-stage scale-up & manufacturingSAR library generation & late-stage tweaksRapid generation of complex libraries

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. I have explicitly detailed the mechanistic causality behind each operational choice to ensure reproducibility.

Protocol A: Synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine (Traditional Route)

Rationale: 8-bromo derivatives act as critical linchpins for downstream Suzuki/Sonogashira cross-couplings in drug discovery.

  • Reagent Assembly: Dissolve 3-bromo-2-aminopyridine (1.0 equiv, 10 mmol) and 2-bromoacetophenone (1.1 equiv, 11 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is selected because its high dielectric constant heavily stabilizes the ionic transition state formed during the initial SN2 nucleophilic attack of the pyridinyl endocyclic nitrogen onto the α-carbon of the haloketone.

  • Neutralization & Cyclization: Add NaHCO₃ (1.5 equiv) to the mixture and heat to 80 °C for 4 hours.

    • Causality: The initial alkylation generates hydrobromic acid (HBr). If left unneutralized, HBr will protonate the exocyclic amine of the starting material, rendering it non-nucleophilic and stalling the subsequent dehydration/cyclization step. NaHCO₃ acts as a mild base to scavenge HBr without causing base-catalyzed aldol degradation of the haloketone.

  • Self-Validating Workup: Cool the reaction to room temperature and pour it into 100 mL of vigorously stirred ice water. Filter the resulting precipitate.

    • Causality: The fully cyclized imidazo[1,2-a]pyridine is highly hydrophobic compared to the starting materials and inorganic salts. Precipitation in water provides a self-validating purification step, visually confirming cyclization and often yielding >90% pure product prior to recrystallization.

Protocol B: Regioselective Pd-Catalyzed C8-Arylation (Late-Stage Functionalization)

Rationale: Direct functionalization bypasses the need to synthesize a new 2-aminopyridine precursor for every analog in an SAR study.

  • Catalyst & Substrate Loading: Charge an oven-dried Schlenk tube with imidazo[1,2-a]pyridine (1.0 equiv, 0.5 mmol), aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

    • Causality: Pd(OAc)₂ serves as the pre-catalyst. Ag₂CO₃ is the critical operational variable here; it acts not only as a base but as a halide scavenger. It abstracts iodide from the catalytic cycle to form insoluble AgI, preventing catalyst poisoning and driving the reaction forward thermodynamically.

  • Ligand Coordination & Heating: Add 3 mL of anhydrous 1,4-dioxane and 1,10-phenanthroline (10 mol%) under a strict argon atmosphere. Seal and heat to 110 °C for 12 hours.

    • Causality: The bidentate nitrogen ligand (1,10-phenanthroline) is essential to override the core's intrinsic C3-nucleophilicity. It coordinates with Palladium, creating a sterically demanding transition state that favors N-chelation-directed C–H activation at the adjacent C8 position over the electronically favored C3 position.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography.

    • Causality: Celite effectively traps the colloidal palladium and silver salts, preventing them from streaking through the silica gel column and contaminating the final pharmaceutical intermediate.

Conclusion

The choice of synthetic route for 8-substituted imidazo[1,2-a]pyridines hinges on the development phase. For early-stage SAR exploration where structural diversity is paramount, Late-Stage C8 C–H Functionalization (Route B) offers unmatched agility, allowing chemists to decorate a common core without reinventing the synthetic wheel. Conversely, once a lead compound is identified and the focus shifts to process chemistry and scale-up, the Traditional Condensation (Route A) remains the gold standard due to its robustness, lack of precious metals, and absolute regiochemical predictability.

References

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C-H functionalization of imidazo-[1,2- a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. URL:[Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL:[Link]

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., Gu, B., Mao, S., Zhou, Z., & Peng, J. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). URL:[Link]

Head-to-Head Comparison of Imidazopyridine Isomers in Biological Assays: Imidazo[1,2-a]pyridine vs. Imidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the imidazopyridine nucleus offers a highly tunable π-conjugated framework. However, the exact positioning of the nitrogen atoms within this fused bicyclic system profoundly alters its electronic distribution, dipole moment, and hydrogen-bonding vectors 1. This technical guide provides a head-to-head comparison of the two most prominent isomers—imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine —analyzing their divergent biological targets, structural causality, and the self-validating experimental protocols required to evaluate them.

Structural Causality & Target Affinity

The biological divergence between these two isomers is rooted in their distinct pharmacophoric geometries:

  • Imidazo[1,2-a]pyridine: The nitrogen at position 1 acts as a potent hydrogen-bond acceptor. This geometry perfectly mimics the purine core of ATP, making it an exceptional hinge-binding motif for receptor tyrosine kinases (RTKs) [[2]](). Furthermore, it is the core scaffold for blockbuster GABA_A receptor agonists (e.g., Zolpidem) 3.

  • Imidazo[1,5-a]pyridine: Shifting the nitrogen alters the basicity and electron density of the peripheral rings. Traditionally exploited for its intense, tunable fluorescence, this isomer has recently emerged as a potent pharmacophore for targeting the colchicine binding site on tubulin 4 and acting as a brain-penetrant 5-HT4 receptor partial agonist 5.

TargetPathways I12A Imidazo[1,2-a]pyridine T1 Receptor Tyrosine Kinases (e.g., c-Met, CLK1) I12A->T1 I15A Imidazo[1,5-a]pyridine T2 Microtubules & GPCRs (Tubulin, 5-HT4) I15A->T2 E1 ATP Competitive Hinge Binding T1->E1 E2 Colchicine Site Binding & Allosteric Modulation T2->E2 O1 Targeted Cancer Therapy (Apoptosis) E1->O1 O2 Cognitive Enhancement & Cytotoxicity E2->O2

Caption: Divergent biological targeting pathways of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine.

Head-to-Head Assay Performance

When evaluated in parallel biological assays, the structural differences between the isomers translate into distinct performance metrics.

Kinase Inhibition vs. Tubulin Polymerization

In biochemical kinase assays, imidazo[1,2-a]pyridine derivatives (specifically those with C-6 heteroaryl substitutions) demonstrate remarkable potency against c-Met kinase. The substitution at C-6 maximizes π-stacking interactions within the kinase hinge region, yielding IC50 values as low as 3.9 nM 2.

Conversely, imidazo[1,5-a]pyridine hybrids are generally weaker kinase hinge binders but excel as tubulin polymerization inhibitors. In human breast cancer cell lines (MCF-7), specific imidazo[1,5-a]pyridine-benzimidazole hybrids effectively inhibit microtubule assembly (IC50 = 1.71 µM), arresting the cell cycle at the G2/M phase and subsequently downregulating the PI3K/Akt pathway 4.

Quantitative Data Summary
Scaffold IsomerPrimary Biological TargetRepresentative BioactivityMechanism of ActionKey Structural Optimization
Imidazo[1,2-a]pyridine c-Met KinaseIC50 = 3.9 nMATP-competitive hinge bindingC-6 heteroaryl substitution
Imidazo[1,5-a]pyridine Tubulin / PI3KIC50 = 1.71 µMColchicine site bindingBenzimidazole hybridization
Imidazo[1,2-a]pyridine GABA_A ReceptorSub-nanomolarAllosteric agonismC-3 acetamide (e.g., Zolpidem)
Imidazo[1,5-a]pyridine 5-HT4 ReceptorHigh affinityPartial agonismADME-optimized side chains

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these isomers requires robust, self-validating assay systems. Below are the optimized protocols for evaluating the primary targets of each isomer.

Protocol A: c-Met Kinase Inhibition Assay (For Imidazo[1,2-a]pyridines)

Causality: Traditional radiometric assays generate hazardous waste and have limited throughput. We utilize the ADP-Glo™ Kinase Assay because it safely measures ADP formed from the kinase reaction, providing a luminescent readout that is directly proportional to kinase activity and highly sensitive to ATP-competitive inhibitors.

  • Compound Preparation: Serially dilute the imidazo[1,2-a]pyridine compounds in 100% DMSO to create a 10-point dose-response curve.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of the compound (final DMSO concentration <1%) with 4 µL of c-Met enzyme (recombinant) and 4 µL of ATP/substrate mix.

  • Internal Controls (Self-Validation):

    • Positive Control: Vehicle only (DMSO) to establish maximum kinase activity.

    • Negative Control: No-enzyme well to establish background luminescence.

    • Reference Standard: Crizotinib (a known c-Met inhibitor) must be run in parallel to validate dynamic range.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent.

  • Data Validation: Calculate the Z'-factor. The plate is only deemed valid if Z' > 0.5. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Tubulin Polymerization Assay (For Imidazo[1,5-a]pyridines)

Causality: Because imidazo[1,5-a]pyridines target the colchicine binding site, their efficacy is best measured via a fluorescence-based polymerization assay. The assay relies on a fluorophore reporter that significantly increases in emission as soluble tubulin polymerizes into microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix containing >99% pure porcine brain tubulin, GTP, and the fluorescent reporter in PEM buffer (PIPES, EGTA, MgCl2).

  • Compound Plating: Add 5 µL of the imidazo[1,5-a]pyridine test compounds (pre-warmed to 37°C) into a 96-well half-area plate.

  • Internal Controls (Self-Validation):

    • Enhancer Control: Paclitaxel (stabilizes microtubules).

    • Inhibitor Control: Colchicine (prevents polymerization).

    • Validation Check: If the dynamic range between the Paclitaxel and Colchicine curves falls below a 3-fold signal-to-background ratio, the assay environment (likely temperature fluctuation) is compromised and must be rejected.

  • Kinetic Reading: Rapidly add 50 µL of the tubulin reaction mix to the wells. Immediately read the plate in a fluorometer (Ex: 360 nm / Em: 420 nm) taking kinetic measurements every 1 minute for 60 minutes at exactly 37°C.

  • Analysis: Determine the Vmax of the polymerization curve. The IC50 is calculated based on the concentration required to reduce the Vmax by 50% compared to the vehicle control.

AssayWorkflow Step1 Compound Prep (10-Point Titration) Step2 Target Incubation (Kinase / Tubulin) Step1->Step2 Step3 Signal Generation (ADP-Glo / Fluorophore) Step2->Step3 Step4 Data Validation (Z'-Factor > 0.5) Step3->Step4

Caption: Self-validating high-throughput screening workflow for imidazopyridine derivatives.

Conclusion

The head-to-head comparison of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine underscores the profound impact of nitrogen positioning on biological activity. While the [1,2-a] isomer remains the gold standard for designing ATP-competitive kinase inhibitors and GABAergic agents, the [1,5-a] isomer provides a highly versatile alternative for targeting the cytoskeleton and specific GPCRs. Selecting the correct isomer is not merely a matter of synthetic convenience, but a fundamental strategic choice in structure-based drug design.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: ACS Omega (acs.org)
  • Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease Source: ChEMBL - EMBL-EBI URL
  • Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: ResearchGate URL

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol (CAS No. 1315363-27-9). As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe decommissioning. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

Part 1: Hazard Assessment and the 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. While a comprehensive, peer-reviewed safety profile for (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is not extensively documented, we can infer its hazard profile from its chemical structure and data on analogous compounds.

Structural Analysis:

  • Halogenated Compound: The presence of a bromine atom places this molecule in the "halogenated organic" category. A primary concern with this class is the potential formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, if disposed of via improper incineration.[1] Therefore, it must never be disposed of with general waste.

  • Heterocyclic Core: The imidazo[1,2-a]pyridine core is a common scaffold in pharmacologically active agents. Such nitrogen-containing heterocyclic compounds can have high solubility and mobility in aquatic environments if released, posing risks to ecosystems.[2]

  • Analog Data: Safety data for structurally similar bromo-imidazo-pyridine compounds consistently indicate the following hazards:

    • Skin Irritation (H315) [3]

    • Serious Eye Irritation (H319) [4]

    • Harmful if Swallowed (H302) [5][6]

    • May Cause Respiratory Irritation (H335) [6]

Based on this analysis, (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol must be treated as a hazardous chemical waste, requiring a dedicated and controlled disposal pathway.

Part 2: The Core Principle: Waste Segregation

Effective chemical waste management begins with rigorous segregation at the point of generation. Mixing different waste classes can lead to dangerous chemical reactions, create complex and expensive disposal challenges, and violate regulatory standards.[7][8]

(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol and materials contaminated with it must be disposed of into the Halogenated Organic Waste stream. Under no circumstances should it be mixed with non-halogenated solvents or aqueous waste.[9][10]

Disposal Decision Workflow

The following diagram outlines the initial decision-making process for waste generated from this compound.

cluster_form Determine Physical Form cluster_stream Segregate into Correct Waste Stream start Is (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol or a contaminated item considered waste? solid Unused/Expired Solid Compound start->solid Yes contaminated_solid Contaminated Solid Waste (Gloves, Weigh Boats, Wipes, Tips) start->contaminated_solid contaminated_liquid Contaminated Liquid Waste (e.g., dissolved in DCM, Chloroform) start->contaminated_liquid solid_waste Solid Halogenated Organic Waste solid->solid_waste contaminated_solid->solid_waste liquid_waste Liquid Halogenated Organic Waste contaminated_liquid->liquid_waste

Caption: Initial decision workflow for waste segregation.

Part 3: Step-by-Step Disposal Protocols

Follow these detailed procedures based on the form of the waste. Always wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, nitrile or butyl rubber gloves, and a lab coat.[11]

Protocol 3.1: Disposal of Unused or Waste Solid Compound
  • Container Selection: Procure a designated "Solid Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department or follow their guidelines for container selection. The container must be made of a compatible material, be in good condition with no cracks, and possess a secure, leak-proof lid.[12][13]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11] Clearly write the full chemical name: "(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol". Do not use abbreviations.[9] Note the date the first waste is added.

  • Waste Transfer: Carefully transfer the solid compound into the designated waste container, minimizing the generation of dust. If possible, perform this transfer inside a chemical fume hood.

  • Closure and Storage: Securely close the container lid immediately after adding the waste.[12] Store the container in a designated satellite accumulation area, within secondary containment, and segregated from incompatible materials like acids and oxidizers.[4][13]

Protocol 3.2: Disposal of Contaminated Labware & PPE

This category includes items with trace or residual contamination, such as gloves, weigh boats, pipette tips, and paper towels used for cleanup.

  • Waste Collection: These items should be placed directly into the same "Solid Halogenated Organic Waste" container as the pure compound.

  • Sharp Waste: If contaminated sharps (e.g., needles, broken glass) are generated, they must first be placed in a designated sharps container. This sharps container must then be labeled as containing halogenated waste and disposed of accordingly.

  • Gross Contamination: For items with significant amounts of residual compound, attempt to scrape the excess solid into the waste container before disposing of the item itself.

Protocol 3.3: Disposal of Solutions Containing the Compound

If the compound has been dissolved in a solvent for experimental use, the entire solution must be disposed of as hazardous waste.

  • Identify Solvent Type:

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): If the compound is in a halogenated solvent, it can be added to a "Liquid Halogenated Organic Waste" container.

    • Non-Halogenated Solvents (e.g., Acetone, Methanol, Toluene): If the compound is in a non-halogenated solvent, the entire mixture is now considered halogenated waste due to the presence of the bromo-compound. It must be disposed of in the "Liquid Halogenated Organic Waste" stream.[9]

  • Container Selection: Use a designated, chemically resistant waste container (e.g., high-density polyethylene or glass) with a secure screw cap.[11]

  • Labeling: Label the container "Hazardous Waste" and list all components, including the full name of the title compound and all solvents. Provide an estimated percentage for each component.

  • Accumulation: Keep the container tightly closed except when adding waste.[11] Store in a well-ventilated area, away from ignition sources, and within secondary containment.[8][12]

Part 4: Final Steps: Accumulation to Disposal

The journey from lab bench to final disposal requires meticulous tracking and communication.

Waste Accumulation and Pickup Workflow

A Select & Pre-label Compatible Waste Container B Add First Waste Item & Date Label A->B C Add Subsequent Waste (Keep Container Closed When Not in Use) B->C D Store in Designated Satellite Area with Secondary Containment C->D E Container is Full (≤90%) or Reaches Accumulation Time Limit D->E E->C No F Submit Waste Pickup Request to EHS Office E->F Yes G EHS Personnel Collects Waste F->G

Caption: Workflow from waste accumulation to EHS collection.

Key Operational Steps:

  • Container Fullness: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.[11]

  • Accumulation Time Limits: Be aware of your institution's maximum allowable time for waste accumulation in a satellite area (e.g., up to 9 months).[12]

  • Request for Disposal: Once the container is full or the time limit is approaching, contact your institution's EHS department to arrange for pickup.[11] Follow their specific procedures for waste pickup requests.

  • Empty Original Containers: An empty container that held the compound must be managed properly. It should be emptied of all possible residue. The label should be defaced, and the cap removed before disposal as regular trash or according to your institution's policy for empty chemical containers.[13]

Part 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, or if you feel unwell, evacuate the area and call emergency services or your institution's EHS hotline.

  • Cleanup (Small Spills): For a small, manageable spill of the solid compound:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wear your full PPE.

    • Gently sweep or wipe up the solid material with absorbent pads, trying to minimize dust creation.

    • Place all cleanup materials into your "Solid Halogenated Organic Waste" container.

    • Wash the spill area with soap and water.

  • Report: Report all spills to your lab supervisor and EHS office as per institutional policy.

By following this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of (3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol is managed responsibly from discovery to disposal.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines.University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
  • Laboratory chemical waste disposal guidelines.University of Otago.
  • Laboratory Chemical Waste Guidelines.Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Safety D
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.MDPI.
  • SAFETY DATA SHEET - 7-Bromoimidazo[1,2-a]pyridine.Fisher Scientific.
  • (3-Bromo-imidazo[1,2-a]pyridin-8-yl)
  • (6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol.Sigma-Aldrich.
  • Guidelines for the Safe Handling and Disposal of Chemicals.
  • Safety Data Sheet - (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride.CymitQuimica.
  • Methanol: Proper Disposal and Safe Handling Procedures.Benchchem.
  • Safety Data Sheet - [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.Fisher Scientific.
  • Chemical Waste Management Guide.Technion - Israel Institute of Technology.
  • 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile Safety and Hazards.PubChem.
  • Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group, University of Illinois Urbana-Champaign.
  • Appendix A Disposal Procedures by Chemical.University of Wisconsin-Madison.
  • Halogenated Waste Definition.University of Wisconsin-Milwaukee.
  • Safety D
  • 3-Bromoimidazo[1,2-a]pyridin-8-ol Safety Inform
  • 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety D
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.